T-5224
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[5-(4-cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO8/c31-24-15-21(37-20-3-1-2-4-20)8-10-22(24)28(34)19-6-11-25(18(14-19)7-12-27(32)33)36-16-17-5-9-23-26(13-17)38-30-29(23)35/h5-6,8-11,13-15,20,31H,1-4,7,12,16H2,(H,30,35)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALCQQSLNPLQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)C(=O)C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)C(=O)NO5)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026089 | |
| Record name | 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530141-72-1 | |
| Record name | R-7277 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530141721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-7277 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4EGU4HKZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
T-5224: A Deep Dive into its Mechanism of Action as a Selective c-Fos/AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-5224 is a novel, orally active small molecule that selectively inhibits the transcription factor Activator Protein-1 (AP-1), specifically targeting the c-Fos/c-Jun heterodimer. By disrupting the binding of AP-1 to its DNA consensus sequence, this compound effectively downregulates the expression of a cascade of pro-inflammatory and matrix-degrading enzymes implicated in various pathological conditions. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its targeted signaling pathway, quantitative inhibitory data, and the key experimental protocols used to elucidate its action.
Core Mechanism of Action: Selective Inhibition of AP-1
This compound exerts its therapeutic effects through the direct and selective inhibition of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a dimeric complex, most commonly a heterodimer of proteins from the Fos and Jun families (e.g., c-Fos and c-Jun), that plays a pivotal role in regulating the gene expression of numerous proteins involved in inflammation, immune response, cell proliferation, and tissue remodeling.
The primary mechanism of this compound is the allosteric inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer.[1] It was designed de novo using three-dimensional (3D) pharmacophore modeling based on the crystal structure of the AP-1-DNA complex.[2] This targeted design allows this compound to specifically interfere with the interaction between AP-1 and its consensus DNA binding site (5'-TGA(G/C)TCA-3') within the promoter regions of target genes.[3] This selective inhibition prevents the recruitment of the transcriptional machinery and subsequent gene expression. A key advantage of this compound is its high selectivity for c-Fos/AP-1, with minimal to no inhibitory effects on other critical transcription factors such as NF-κB, C/EBPα, and ATF-2.
Signaling Pathway Modulation
The inhibition of AP-1 by this compound leads to the downstream suppression of a host of pathological mediators. In inflammatory conditions such as rheumatoid arthritis and osteoarthritis, pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) trigger signaling cascades that converge on the activation of AP-1. Once activated, AP-1 drives the transcription of genes encoding for:
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components, leading to cartilage and bone destruction. This compound has been shown to inhibit the expression of MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13.[4][5]
-
Pro-inflammatory Cytokines: Including IL-1β, IL-6, and TNF-α, which create a positive feedback loop that perpetuates the inflammatory state.[4]
By disrupting this cycle at a critical upstream checkpoint, this compound offers a potent anti-inflammatory and tissue-protective effect.
References
- 1. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically targeting the redox switch in AP1 transcription factor ΔFOSB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
T-5224 downstream signaling targets
An In-Depth Technical Guide to the Downstream Signaling Targets of T-5224
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, orally active small molecule developed as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] AP-1 plays a crucial role in regulating the gene expression of a wide array of proteins involved in inflammation, immune responses, cell proliferation, and tissue destruction.[1][3] By specifically targeting the c-Fos/c-Jun heterodimer component of AP-1, this compound prevents its binding to DNA, thereby modulating the transcription of various downstream target genes.[4][5] This targeted mechanism of action gives this compound significant therapeutic potential in a range of diseases, including rheumatoid arthritis, sepsis-induced acute kidney injury (AKI), and cancer.[1][3][6]
This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action
This compound was specifically designed through three-dimensional pharmacophore modeling to inhibit the DNA binding activity of the c-Fos/c-Jun heterodimer.[2] It selectively targets the c-Fos subunit of AP-1, preventing the entire complex from binding to AP-1 motifs in the promoter regions of its target genes.[2][7] A critical feature of this compound is its high selectivity; it does not affect the DNA-binding activities of other key transcription factors such as NF-κB, C/EBPα, or ATF-2, ensuring a focused therapeutic effect and potentially reducing off-target side effects.[7]
Downstream Signaling Targets of this compound
The inhibition of AP-1 by this compound leads to the downregulation of a host of genes critical to disease pathogenesis. These targets can be broadly categorized into inflammatory mediators and proteins involved in tissue remodeling and cancer progression.
Pro-inflammatory Cytokines and Mediators
A primary consequence of this compound administration is the significant reduction of key pro-inflammatory cytokines. In models of sepsis and endotoxemia, this compound effectively suppresses both early and late-stage inflammatory responses.
-
Tumor Necrosis Factor-alpha (TNF-α): As a major early-response cytokine in sepsis, TNF-α levels are markedly decreased by this compound treatment.[8][9]
-
Interleukins (IL-1β, IL-6): The expression of these crucial downstream cytokines, which contribute to systemic inflammation and organ damage, is also robustly inhibited.[2][9]
-
High Mobility Group Box-1 (HMGB-1): this compound has been shown to inhibit this late-stage mediator of lethal systemic inflammation, contributing to improved survival in animal models of sepsis.[8][10]
-
Anti-inflammatory Cytokines: Notably, this compound does not suppress the anti-inflammatory cytokine IL-10, suggesting a rebalancing of the inflammatory response rather than broad immunosuppression.[8][9]
Matrix-Degrading Enzymes
In conditions like rheumatoid arthritis and cancer, tissue destruction and invasion are mediated by matrix metalloproteinases (MMPs) and other proteases, many of which are transcriptionally regulated by AP-1.
-
MMPs: this compound specifically inhibits the IL-1β-induced upregulation of Mmp-3, Mmp-13, Mmp-2, and Mmp-9.[4][11] This action is central to its protective effects against joint destruction in arthritis models and its ability to prevent tumor cell invasion.[4][11]
-
ADAMTS-5: The transcription of this aggrecanase, a key enzyme in cartilage degradation, is also downregulated by this compound.[4][5]
Cancer Progression and Metastasis
AP-1 is a key regulator of genes associated with tumor invasion, migration, and apoptosis.
-
Invasion and Migration: By inhibiting MMP-2 and MMP-9, this compound reduces the invasive and migratory capacity of cancer cells, as demonstrated in head and neck squamous cell carcinoma (HNSCC) models.[6][11]
-
Apoptosis Induction: In cancer cells with TERT promoter mutations, this compound induces apoptosis by transcriptionally activating Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor 2 (TRAIL-R2) and inactivating the anti-apoptotic protein survivin.[12]
-
IRF4/MYC Axis: In multiple myeloma, this compound has been shown to inhibit the IRF4/MYC axis, leading to cell cycle arrest and apoptosis, and demonstrating synergistic effects with proteasome inhibitors like bortezomib.[13]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various preclinical models.
Table 1: In Vivo Efficacy of this compound in LPS-Induced Sepsis/AKI Models
| Parameter | Model | Treatment Group (this compound) | Control Group (LPS only) | Outcome | Citation |
|---|---|---|---|---|---|
| Serum TNF-α | Lethal LPS-induced AKI in mice | 1533.0 pg/ml | 2738.0 pg/ml | Significant Reduction | [2] |
| Serum HMGB-1 | Lethal LPS-induced AKI in mice | Lowered levels | Markedly increased levels | Significant Reduction | [2][8] |
| Serum IL-1β & IL-6 | Non-lethal LPS-induced AKI | Inhibited increase | High levels | Significant Reduction | [9] |
| Lethality Rate | LPS-induced liver injury | 27% | 67% | Improved Survival |[10] |
Table 2: In Vitro and In Vivo Effects of this compound on Cancer Metastasis (HNSCC)
| Assay | Concentration / Dose | Result | Citation |
|---|---|---|---|
| Cell Invasion | 40-80 µM | Dose-dependent inhibition | [11] |
| Cell Migration | 40-80 µM | Dose-dependent inhibition | [11] |
| MMP-2 & MMP-9 mRNA | 40-80 µM | Dose-dependent suppression | [11] |
| Lymph Node Metastasis | 150 mg/kg (oral, daily) | 40% metastasis rate vs. 74.1% in control |[6][11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of this compound.
LPS-Induced Acute Kidney Injury (AKI) Model in Mice
-
Objective: To evaluate the in vivo efficacy of this compound in mitigating systemic inflammation and organ damage in a sepsis model.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice are divided into groups: Control (saline), LPS only, LPS + this compound, and this compound only.[8]
-
LPS (e.g., 10 mg/kg) is injected intraperitoneally (i.p.) to induce endotoxemia.[2]
-
Immediately following LPS injection, this compound (e.g., 300 mg/kg) or a vehicle (polyvinylpyrrolidone solution) is administered orally.[2][8]
-
Blood samples are collected at specific time points (e.g., 1.5 hours for TNF-α, 18 hours for HMGB-1) via the femoral artery.[2]
-
Serum cytokine concentrations (TNF-α, HMGB-1, IL-10) are measured using commercial ELISA kits according to the manufacturer's instructions.[2][8]
-
Kidney function is assessed by measuring serum blood urea nitrogen (BUN) and creatinine levels.[8]
-
Kidney tissues are harvested for histological examination to assess pathological changes.[8]
-
For survival studies, mortality is recorded over a period of several days.[2]
-
In Vitro Luciferase Reporter Assay
-
Objective: To confirm the selective inhibition of AP-1 transcriptional activity by this compound.
-
Cell Line: NIH/3T3 cells or other suitable cell lines.
-
Procedure:
-
Cells are transiently transfected with a luciferase reporter plasmid containing multiple AP-1 binding sites (e.g., pAP-1-Luc) and a control plasmid (e.g., phRL-TK).[4]
-
After overnight culture, cells are pre-incubated with varying concentrations of this compound for 1 hour.[4]
-
Cells are then stimulated with an AP-1 activator, such as Phorbol 12-myristate 13-acetate (PMA) or TNF-α, for several hours.[4]
-
Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. A similar protocol is run in parallel using an NF-κB reporter plasmid to confirm selectivity.[4]
-
Gelatin Zymography for MMP Activity
-
Objective: To assess the effect of this compound on the enzymatic activity of MMP-2 and MMP-9.
-
Cell Line: HSC-3-M3 (Head and Neck Squamous Cell Carcinoma).
-
Procedure:
-
Cells are incubated in media containing various concentrations of this compound.[11]
-
The culture supernatant, which contains secreted MMPs, is collected.
-
The supernatant is subjected to electrophoresis on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.[11]
-
After electrophoresis, the gel is washed and incubated in a developing buffer to allow for enzymatic activity.
-
The gel is stained (e.g., with Coomassie Brilliant Blue). Areas of gelatin degradation by MMPs will appear as clear bands against a blue background, indicating protease activity.[11]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of a selective inhibitor of c-Fos/activator protein-1 on endotoxin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a selective inhibitor of c-Fos/activator protein-1, attenuates lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The selective activator protein-1 inhibitor this compound regulates the IRF4/MYC axis and exerts cooperative antimyeloma activity with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
T-5224: A Technical Guide to a Selective c-Fos/AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of T-5224, a small molecule inhibitor targeting the Activator Protein-1 (AP-1) transcription factor. It details its molecular characteristics, mechanism of action, pharmacological properties, and the experimental protocols used for its evaluation.
Core Molecular and Chemical Properties
This compound, also known as 3-(5-(4-(cyclopentyloxy)-2-hydroxybenzoyl)-2-((3-hydroxy-1,2-benzoxazol-6-yl)methoxy)phenyl)propanoic acid, is a non-peptidic small molecule developed as a selective inhibitor of the c-Fos/AP-1 complex.[1][2][3] It was designed using three-dimensional pharmacophore modeling based on the crystal structure of the AP-1-DNA complex.[4]
| Property | Value |
| IUPAC Name | 5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(2,3-dihydro-3-oxo-1,2-benzisoxazol-6-yl)methoxy]-benzenepropanoic acid[3][5] |
| Molecular Formula | C₂₉H₂₇NO₈[5][6][7] |
| Molecular Weight | 517.53 g/mol [2][6] |
| CAS Number | 530141-72-1[5][6][7] |
| Canonical SMILES | C1CCC(C1)OC2=CC(=C(C=C2)C(=O)C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)C(=O)NO5)CCC(=O)O)O[6] |
| Solubility | Soluble in DMSO (≥25.88 mg/mL); Insoluble in water and ethanol.[2] |
| Physical Appearance | Not specified in provided results. |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting the transcription factor AP-1. AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos), that plays a critical role in regulating the gene expression of various mediators of inflammation and tissue degradation.[1][4]
The molecule's primary mechanism is the direct inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer to its consensus sequence (TPA response element - TRE) in the promoter region of target genes.[3][8] This action is highly selective; this compound does not affect the DNA binding of other transcription factors such as C/EBPα, ATF2, MyoD, Sp1, or NF-κB/p65.[2][3] By blocking AP-1's transcriptional activity, this compound effectively downregulates a cascade of downstream targets involved in pathology, including pro-inflammatory cytokines and matrix-degrading enzymes.[1][3][8]
Caption: AP-1 signaling pathway and this compound's point of inhibition.
Pharmacological and Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo models.
In Vitro Activity
This compound has demonstrated potent inhibitory effects on the production of key inflammatory and catabolic mediators in cell-based assays.
| Cell Line / System | Stimulus | Target Inhibited | IC₅₀ Value |
| Human Synovial SW982 Cells | IL-1β | MMP-1, MMP-3, IL-6, TNF-α Production | ~10 µM[3] |
| Human Chondrosarcoma SW1353 Cells | IL-1β | MMP-3, MMP-13 Production | ~10 µM[3] |
| Head and Neck Squamous Cell (HSC-3-M3) | - | MMP-2, MMP-9 mRNA Transcription | 40-80 µM[9] |
In Vivo Efficacy and Pharmacokinetics
Animal studies have validated the anti-inflammatory and disease-modifying effects of this compound.
| Animal Model | Dosing Regimen | Key Findings |
| Mouse Collagen-Induced Arthritis (CIA) | 3-30 mg/kg, oral, daily[3] | Significantly inhibited arthritis development (91% at 30 mg/kg) and protected joints from destruction.[3] |
| Mouse Oral Cancer Metastasis Model | 150 mg/kg, oral, daily[10] | Reduced cervical lymph node metastasis rate from 74.1% to 40.0%.[10] |
| Mouse LPS-Induced Acute Kidney Injury | 300 mg/kg, oral, single dose[11] | Decreased serum TNF-α and HMGB-1, attenuated kidney damage, and improved survival.[11][12] |
Pharmacokinetic Parameters (Mouse Model):
-
Cmax: 240 ng/mL (0.46 µM) after a single 10 mg/kg oral dose.[11]
-
ED₅₀ (in vivo): Approximately 1-10 mg/kg.[3]
Key Experimental Protocols
The following sections describe the methodologies for cornerstone assays used to characterize this compound.
AP-1 Luciferase Reporter Gene Assay
This assay is fundamental for quantifying the specific inhibitory effect of this compound on AP-1 transcriptional activity.
Objective: To measure the dose-dependent inhibition of AP-1-mediated gene expression by this compound in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or NIH/3T3 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.[6]
-
Cells are seeded in 24- or 96-well plates.[13]
-
Cells are transiently co-transfected with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites (e.g., pAP-1-Luc).[8][13]
-
A control plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., pRL-TK or pRL-SV40) to normalize for transfection efficiency.[8][13]
-
-
-
Compound Treatment and Stimulation:
-
After overnight incubation (18-24 hours) to allow for plasmid expression, the culture medium is replaced.
-
Cells are pre-incubated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-6 hours.[2][8]
-
AP-1 signaling is then induced by adding a stimulator, such as Phorbol 12-myristate 13-acetate (PMA, ~10 ng/mL) or a cytokine like TNF-α (~10 ng/mL).[7][8]
-
-
Incubation and Lysis:
-
Luminometry:
-
The cell lysate is transferred to an opaque microplate.
-
Luciferase activity is measured using a luminometer. The instrument first injects a substrate for firefly luciferase and measures the light output, then injects a second substrate that simultaneously quenches the firefly reaction and initiates the Renilla luciferase reaction.
-
-
Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated for each well to normalize the data.
-
The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in compound-treated wells to the stimulated vehicle control.
-
IC₅₀ values are calculated using non-linear regression analysis.
-
Caption: Experimental workflow for an AP-1 Dual-Luciferase Reporter Assay.
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol is a standard preclinical model for rheumatoid arthritis used to assess the in vivo efficacy of this compound.
Objective: To evaluate the ability of orally administered this compound to prevent or treat inflammatory arthritis in a mouse model.
Methodology:
-
Animal Model: Male DBA/1J mice are typically used as they are susceptible to CIA.
-
Induction of Arthritis:
-
On Day 0, mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
On Day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Compound Administration:
-
For prophylactic studies, oral administration of this compound (e.g., 3 to 30 mg/kg) or vehicle (e.g., a PVP solution) begins on Day 21, before the clinical onset of arthritis.[3]
-
Dosing is performed daily via oral gavage.
-
-
Clinical Assessment:
-
Starting from Day 21, mice are monitored daily or every other day for signs of arthritis.
-
Paws are scored on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 4=severe swelling and ankylosis). The scores for all paws are summed for a total clinical score per mouse.
-
-
Terminal Analysis (e.g., Day 50):
-
At the end of the study, blood is collected for analysis of serum cytokines (e.g., IL-1β, IL-6, TNF-α) and anti-collagen antibodies via ELISA.
-
Paws are harvested for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Joint tissues can be analyzed for MMP expression via immunohistochemistry or RT-PCR.
-
Conclusion
This compound is a well-characterized, selective, and orally bioavailable inhibitor of the c-Fos/AP-1 transcription factor. Its mechanism of action, which involves blocking the DNA binding of AP-1, leads to the downstream suppression of multiple pro-inflammatory and tissue-degrading genes. The quantitative data from both in vitro and in vivo studies demonstrate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis, and potentially for other conditions where AP-1 activity is a key pathological driver, including certain cancers and acute organ injury. The established experimental protocols provide a robust framework for its continued investigation and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. apexbt.com [apexbt.com]
- 4. A selective inhibition of c-Fos/activator protein-1 as a potential therapeutic target for intervertebral disc degeneration and associated pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bosterbio.com [bosterbio.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.5. AP-1 Luciferase Reporter Assay [bio-protocol.org]
T-5224: A Technical Guide to its Selectivity for c-Fos over other Fos Family Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-5224 is a small molecule inhibitor of the Activator Protein-1 (AP-1) transcription factor, with a noted selectivity for c-Fos-containing AP-1 complexes. This technical guide provides an in-depth analysis of the selectivity of this compound for c-Fos over other members of the Fos protein family, namely FosB, Fra-1 (FOSL1), and Fra-2 (FOSL2). This document summarizes the available quantitative and qualitative data, details the experimental protocols used to assess its inhibitory activity, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and the Fos Protein Family
The Activator Protein-1 (AP-1) transcription factor is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. AP-1 is a dimeric complex, typically formed by proteins from the Jun and Fos families. The Fos family consists of four members: c-Fos, FosB, Fra-1, and Fra-2. These proteins heterodimerize with Jun family proteins (c-Jun, JunB, JunD) to form functional AP-1 complexes that bind to specific DNA sequences in the promoter and enhancer regions of target genes, thereby modulating their transcription.
This compound was developed as a selective inhibitor of AP-1, specifically targeting the DNA binding activity of c-Fos/c-Jun heterodimers.[1][2] Its mechanism of action is crucial for its therapeutic potential in various diseases, including rheumatoid arthritis, osteoarthritis, and some cancers, where AP-1 activity is dysregulated.
Selectivity of this compound for c-Fos
While this compound is broadly described as a selective c-Fos/AP-1 inhibitor, a detailed quantitative comparison of its inhibitory activity across all Fos family members is not extensively documented in publicly available literature. However, existing studies provide significant insights into its selectivity profile.
Qualitative Assessment of Selectivity
Research has indicated that the potency of this compound is significantly lower for AP-1 dimers containing Fra-1 (FOSL1) compared to those containing c-Fos.[3] This suggests a degree of selectivity within the Fos family. The inhibitor was designed based on the three-dimensional structure of the c-Fos/c-Jun-DNA complex, which likely contributes to its preferential activity towards c-Fos-containing dimers.[4][5]
Quantitative Data
| Cell Line/System | Downstream Effect Measured | IC50 / Effective Concentration | Citation |
| Human Synovial SW982 Cells | Inhibition of IL-1β-stimulated MMP-1, MMP-3, IL-6, and TNFα production | ~10 μM | [2] |
| Human Chondrocyte SW1353 Cells | Inhibition of IL-1β-stimulated MMP-3 and MMP-13 production | ~10 μM | [2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Cells | Inhibition of invasion and migration | Dose-dependent inhibition observed at 40 and 80 μM | [6][7] |
| Human Nucleus Pulposus Cells | Suppression of IL-1β-induced Mmp-3, Mmp-13, and Adamts-5 transcription | Significant inhibition at concentrations as low as 10 μM | [5] |
Note: The table above reflects the inhibitory concentrations on downstream gene expression and cellular processes regulated by AP-1, which is predominantly driven by c-Fos in these inflammatory models. It does not represent a direct comparison of binding affinity or inhibition of DNA binding for different Fos family members.
Signaling Pathway of c-Fos/AP-1
The activation of the c-Fos/AP-1 signaling pathway is initiated by a variety of extracellular stimuli, including growth factors, cytokines, and stress signals. These stimuli activate intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, which leads to the phosphorylation and activation of transcription factors that drive the expression of the c-fos gene. The newly synthesized c-Fos protein then dimerizes with a Jun family member, and the resulting AP-1 complex translocates to the nucleus to regulate the expression of target genes.
Experimental Protocols
The selectivity and inhibitory activity of this compound are primarily assessed through two key experimental techniques: the Luciferase Reporter Assay and the Electrophoretic Mobility Shift Assay (EMSA).
Experimental Workflow for Determining this compound Selectivity
The general workflow to determine the selectivity of this compound for c-Fos over other Fos family members involves a multi-step process.
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of AP-1 in response to stimuli and the inhibitory effect of this compound.
Objective: To quantify the inhibition of AP-1-mediated gene transcription by this compound.
Materials:
-
Cell line (e.g., NIH/3T3)
-
AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene)
-
Control reporter plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed NIH/3T3 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
Stimulation: Add PMA (final concentration ~10 ng/mL) to the wells to stimulate AP-1 activity.
-
Incubation: Incubate the cells for an additional 3-6 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of AP-1 activity by this compound at each concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect protein-DNA interactions. It is employed to directly assess the ability of this compound to inhibit the binding of AP-1 complexes to their DNA consensus sequence.
Objective: To directly visualize and quantify the inhibition of AP-1-DNA binding by this compound.
Materials:
-
Nuclear extract containing AP-1 proteins or purified recombinant Fos and Jun proteins
-
Double-stranded DNA probe containing the AP-1 consensus sequence (5'-TGACTCA-3'), labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye)
-
This compound
-
Poly(dI-dC) (non-specific competitor DNA)
-
Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, glycerol, DTT)
-
Native polyacrylamide gel
-
Electrophoresis apparatus and power supply
-
Detection system (e.g., phosphorimager for radioactive probes, chemiluminescence or fluorescence imager for non-radioactive probes)
Protocol:
-
Binding Reaction Setup: In a microcentrifuge tube, combine the following in order: binding buffer, poly(dI-dC), nuclear extract or recombinant proteins, and varying concentrations of this compound or vehicle.
-
Incubation: Incubate the reaction mixture at room temperature for 10-15 minutes to allow this compound to interact with the AP-1 proteins.
-
Probe Addition: Add the labeled DNA probe to the reaction mixture.
-
Binding Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow for AP-1-DNA binding.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
Detection: For radioactive probes, dry the gel and expose it to a phosphor screen. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or directly image the gel (for fluorescent probes).
-
Data Analysis: Quantify the intensity of the bands corresponding to the free probe and the protein-DNA complex. Calculate the percentage of inhibition of AP-1-DNA binding for each concentration of this compound.
Conclusion
This compound is a selective inhibitor of c-Fos/AP-1, demonstrating a clear preference for c-Fos-containing AP-1 complexes over those with other Fos family members like Fra-1. While comprehensive quantitative data on its selectivity across all Fos family proteins is limited, the available evidence strongly supports its designation as a c-Fos selective inhibitor. The experimental protocols detailed in this guide, particularly Luciferase Reporter Assays and EMSA, are fundamental for the continued investigation of this compound and the development of next-generation AP-1 inhibitors with tailored selectivity profiles. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound and targeting the AP-1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective inhibition of c-Fos/activator protein-1 as a potential therapeutic target for intervertebral disc degeneration and associated pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Activator Protein-1 (AP-1) in Inflammatory Disease Models: A Technical Guide
Executive Summary: Activator protein-1 (AP--1) is a critical transcription factor that orchestrates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Comprised of proteins from the Jun, Fos, and ATF families, AP-1 is a key regulator of gene expression in response to various stimuli, including inflammatory cytokines, growth factors, and cellular stress. Its significant role in modulating the expression of pro-inflammatory genes makes it a central player in the pathogenesis of numerous inflammatory diseases. This technical guide provides an in-depth overview of the AP-1 signaling pathway, its function in prominent inflammatory disease models such as psoriasis, inflammatory bowel disease (IBD), and sepsis, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the AP-1 pathway in inflammatory conditions.
Introduction to Activator Protein-1 (AP-1)
Activator Protein-1 (AP-1) is a collective term for a group of dimeric transcription factors that belong to the basic leucine zipper (bZIP) superfamily.[1] These proteins are characterized by a bZIP domain that facilitates dimerization via a leucine zipper motif and DNA binding via an adjacent basic region.
1.1 Composition and Structure The AP-1 complex is not a single entity but a variety of homo- and heterodimers formed by members of the Jun, Fos, and Activating Transcription Factor (ATF) families.[1]
-
Jun family: c-Jun, JunB, JunD
-
Fos family: c-Fos, FosB, Fra-1, Fra-2
-
ATF family: ATF2, ATF3, B-ATF, and others
Jun proteins can form homodimers or heterodimerize with Fos proteins. Fos proteins, however, cannot homodimerize and must form heterodimers with Jun proteins to bind DNA effectively. This combinatorial diversity allows AP-1 to regulate a wide and specific set of target genes. The most extensively studied AP-1 complex is the c-Fos/c-Jun heterodimer, which binds with high affinity to the TPA (12-O-tetradecanoylphorbol-13-acetate) response element (TRE), with the consensus sequence 5'-TGA(C/G)TCA-3'.[1]
1.2 Regulation of AP-1 Activity AP-1 activity is tightly regulated at multiple levels:
-
Transcriptional Regulation: The expression of fos and jun genes is often transient and induced by extracellular stimuli. For example, c-fos transcription is rapidly induced by mitogens through the activation of transcription factors that bind to the serum response element (SRE) in its promoter.[1]
-
Post-Translational Modifications: The activity of existing AP-1 proteins is modulated by phosphorylation. A key event is the phosphorylation of c-Jun on serines 63 and 73 within its N-terminal transactivation domain by c-Jun N-terminal kinases (JNKs), which enhances its transcriptional activity.[2]
The AP-1 Signaling Pathway in Inflammation
AP-1 is a central node in the signaling networks that drive inflammation. It is activated by a multitude of pro-inflammatory stimuli and, in turn, promotes the expression of genes essential for the inflammatory response.
2.1 Upstream Activators A variety of signals converge on the AP-1 pathway, including:
-
Pro-inflammatory Cytokines: Members of the Tumor Necrosis Factor (TNF) family are potent activators of AP-1.[1]
-
Pathogen-Associated Molecular Patterns (PAMPs): Bacterial and viral infections trigger AP-1 activation.
-
Cellular Stress: Environmental stressors like ultraviolet (UV) radiation and oxidative stress are strong inducers.[2]
-
Growth Factors: Many growth factors stimulate the pathway, linking it to cellular proliferation.
2.2 The Role of MAP Kinase Cascades The primary conduits for signals activating AP-1 are the Mitogen-Activated Protein Kinase (MAPK) pathways. Three major MAPK subfamilies are critical:
-
c-Jun N-terminal Kinases (JNKs): Also known as Stress-Activated Protein Kinases (SAPKs), these are preferentially activated by inflammatory cytokines and environmental stress, directly phosphorylating and activating c-Jun.[1][2]
-
p38 MAPKs: Similar to JNKs, these are activated by stress and cytokines and contribute to the transcriptional activation of AP-1 components.[1]
-
Extracellular signal-Regulated Kinases (ERKs): Typically activated by mitogenic stimuli, the ERK pathway can also regulate AP-1 by phosphorylating and activating transcription factors like Elk-1, which in turn induces c-fos expression.[1]
2.3 Downstream Gene Targets Once activated, AP-1 binds to TRE sequences in the promoter or enhancer regions of numerous target genes, driving the inflammatory process. Key targets include:
-
Cytokines and Chemokines: TNF-α, Interleukin-2 (IL-2), IL-6, and CCL2.
-
Matrix Metalloproteinases (MMPs): Enzymes like collagenase that are involved in tissue remodeling during inflammation.[1]
-
Cell Adhesion Molecules: Such as E-selectin, which facilitates immune cell recruitment.[1]
AP-1 in Key Inflammatory Disease Models
Genetically engineered mouse models (GEMMs) and disease induction models have been instrumental in elucidating the specific functions of AP-1 components in inflammatory pathologies.
3.1 Psoriasis Psoriasis is a chronic autoimmune skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration.
-
Key Findings: Epidermal-specific deletion of both JunB and c-Jun in adult mice leads to a severe psoriasis-like inflammatory skin disease.[3][4] This phenotype is driven by the increased expression of cytokines, including TNF-α.[5]
-
Mechanism: In dendritic cells (DCs), the JNK/c-Jun signaling axis is critical for the production of IL-23 and the chemokine CCL2 following TLR7 activation.[6][7] IL-23 is a key cytokine in psoriasis pathogenesis, and CCL2 helps recruit plasmacytoid DCs to the inflamed skin.[6] Pharmacological inhibition of JNK alleviates skin inflammation in the imiquimod (IMQ)-induced mouse model of psoriasis.[6][8]
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Transcription Factor AP1 Potentiates Chromatin Accessibility and Glucocorticoid Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology.wisc.edu [oncology.wisc.edu]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 5. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 6. Amelioration of Severe TNBS Induced Colitis by Novel AP-1 and NF-κB Inhibitors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoriatic skin inflammation is promoted by c‐Jun/AP‐1‐dependent CCL2 and IL‐23 expression in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermatologytimes.com [dermatologytimes.com]
In Vitro Binding Affinity of T-5224 to AP-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity and mechanism of action of T-5224, a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor. The information is compiled from publicly available scientific literature and is intended for a technical audience in the fields of pharmacology, molecular biology, and drug development.
Introduction to this compound and AP-1
Activator Protein-1 (AP-1) is a critical transcription factor that regulates a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[1] It is a dimeric complex typically formed by proteins from the Jun and Fos families, with the c-Fos/c-Jun heterodimer being a primary target in various pathological conditions.[1] AP-1 activation is a downstream event in several signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathways, and it controls the expression of numerous genes, including those for inflammatory cytokines and matrix metalloproteinases (MMPs).[2]
This compound is a novel small-molecule inhibitor designed to selectively target the c-Fos/AP-1 complex.[3] It was developed through three-dimensional pharmacophore modeling based on the crystal structure of the AP-1-DNA complex.[3][4] this compound specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, thereby preventing the transcription of AP-1 target genes.[5][6] This mechanism of action gives this compound potential therapeutic applications in a range of disorders, including rheumatoid arthritis, cancer, and other inflammatory conditions.[2][7]
Quantitative Data on Binding and Activity
A precursor peptide to this compound, a cyclic decapeptide, was shown to have an IC50 of 8 µM in an enzyme-linked DNA-protein interaction assay, indicating direct inhibition of the AP-1/DNA interaction.[8] For this compound itself, the majority of published IC50 values are derived from cell-based assays measuring the inhibition of downstream AP-1-mediated effects.
| Assay Type | Cell Line/System | Measured Endpoint | This compound IC50 | Reference(s) |
| Enzyme-linked DNA-protein interaction | In vitro (precursor peptide) | Inhibition of AP-1/DNA binding | ~8 µM | [8] |
| Cytokine Production | Human synovial SW982 cells | Inhibition of IL-1β-stimulated MMP-1, MMP-3, IL-6, and TNF-α production | ~10 µM | [5] |
| MMP Production | Human chondrocyte SW1353 cells | Inhibition of IL-1β-stimulated MMP-3 and MMP-13 production | ~10 µM | [7] |
| AP-1 Promoter Activity | TNF-α-stimulated NIH/3T3 cells | Inhibition of c-Fos/AP-1 promoter-luciferase assay | Not specified | [9] |
Mechanism of Action: Inhibition of AP-1 DNA Binding
This compound exerts its inhibitory effect by directly interfering with the binding of the AP-1 transcription factor to its consensus DNA sequence, the TPA-response element (TRE), located in the promoter region of target genes.[10] This selective inhibition prevents the recruitment of the transcriptional machinery and subsequent gene expression. This compound has been shown to be specific for c-Fos/AP-1, without affecting the DNA binding of other transcription factors such as NF-κB/p65, C/EBPα, and ATF-2.[1]
Signaling Pathway of AP-1 Inhibition by this compound
Caption: this compound inhibits AP-1 by blocking its binding to DNA.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the in vitro activity of AP-1 inhibitors like this compound. These are based on standard molecular biology techniques and may require optimization for specific experimental conditions.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique to study protein-DNA interactions. It can be used to assess the ability of this compound to inhibit the binding of the AP-1 complex to its DNA consensus sequence.
References
- 1. The Role of Activator Protein-1 (AP-1) Family Members in CD30-Positive Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective inhibition of c-Fos/activator protein-1 as a potential therapeutic target for intervertebral disc degeneration and associated pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 所有产品 | Selleck.cn [selleck.cn]
- 7. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
T-5224: A Comprehensive Technical Guide on its Dichotomous Role in Cellular Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-5224 is a novel small molecule that selectively inhibits the c-Fos/activator protein-1 (AP-1) transcription factor, a critical regulator of a wide array of cellular processes. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on cellular proliferation versus apoptosis, highlighting its context-dependent mechanism of action. Drawing from a comprehensive review of preclinical studies, this document details the signaling pathways modulated by this compound, presents quantitative data on its cellular effects, and provides detailed experimental protocols for key assays. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.
Core Mechanism of Action: Selective Inhibition of AP-1
This compound exerts its biological effects through the specific inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 transcription factor. AP-1 is a downstream effector of numerous signaling pathways and plays a pivotal role in regulating the expression of genes involved in inflammation, cell proliferation, differentiation, and apoptosis. The selective action of this compound on AP-1 allows for the targeted modulation of these cellular processes, making it a molecule of significant therapeutic interest.
This compound and Cellular Proliferation
The effect of this compound on cellular proliferation is highly dependent on the cell type and the underlying pathology. In certain cancer cell lines, this compound has demonstrated potent anti-proliferative effects, while in others, its impact on proliferation is minimal.
Anti-Proliferative Effects
In malignancies such as multiple myeloma (MM) and functional pituitary adenoma (FPA), this compound has been shown to inhibit cell proliferation.[1][2] In FPA cells, this compound treatment leads to a dose-dependent decrease in cell viability.[2]
Negligible Effects on Proliferation
Conversely, in head and neck squamous cell carcinoma (HNSCC) and normal human epidermal keratinocytes, this compound has been observed to have no significant impact on cell proliferation or viability at concentrations that are effective for inhibiting other cellular processes like migration and invasion.[3]
Quantitative Data on Cellular Proliferation
| Cell Line | Assay Type | This compound Concentration | Observed Effect on Proliferation | Reference |
| GT1-1 (FPA) | MTT Assay | Increasing concentrations | Dose-dependent decrease in cell viability | [2] |
| GH3 (FPA) | MTT Assay | Increasing concentrations | Dose-dependent decrease in cell viability | [2] |
| HSC-3-M3 (HNSCC) | WST-8 Assay | 0-80 μM | No significant effect | [3] |
| OSC-19 (HNSCC) | WST-8 Assay | 0-80 μM | No significant effect | [3] |
This compound and Apoptosis
The role of this compound in apoptosis is also context-dependent, with the molecule inducing apoptosis in some cancer cells while protecting other cell types from programmed cell death.
Pro-Apoptotic Effects in Cancer Cells
This compound has been demonstrated to induce apoptosis in multiple myeloma and functional pituitary adenoma cells.[1][2] In MM, this is achieved through the inhibition of the IRF4/MYC oncogenic axis and an increase in the activity of cleaved caspases-3 and -7.[1] Furthermore, in MM cells, this compound can also induce ferroptosis, an iron-dependent form of programmed cell death, through modulation of the PI3K/AKT pathway.[4]
Quantitative Data on Apoptosis Induction
| Cell Line | Assay Type | This compound Concentration | Observed Effect on Apoptosis | Reference |
| Multiple Myeloma | Caspase-3/7 Activity | Not specified | Increased levels of cleaved caspase-3/7 | [1] |
| GT1-1 (FPA) | Flow Cytometry (Annexin V/PI) | Increasing concentrations | Dose-dependent increase in apoptosis | [2] |
| GH3 (FPA) | Flow Cytometry (Annexin V/PI) | Increasing concentrations | Dose-dependent increase in apoptosis | [2] |
Key Signaling Pathways Modulated by this compound
The differential effects of this compound on proliferation and apoptosis are a direct consequence of its ability to modulate specific downstream signaling pathways in a cell-type-specific manner.
The AP-1 Signaling Pathway
As a selective inhibitor of c-Fos/AP-1, this compound's primary mechanism involves blocking the transcriptional activity of AP-1. This directly impacts the expression of AP-1 target genes, which include key regulators of the cell cycle and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. T5224, RSPO2 and AZD5363 are novel drugs against functional pituitary adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AP-1 inhibitor induces ferroptosis via the PI3K/AKT pathway in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
T-5224: Application Notes and Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-5224 is a potent and selective small-molecule inhibitor of the transcription factor Activator Protein-1 (AP-1).[1][2] It functions by specifically targeting the DNA binding activity of the c-Fos/c-Jun heterodimer, thereby preventing the transcriptional activation of numerous downstream target genes involved in inflammation, matrix degradation, and cancer cell invasion.[1][3] This inhibitory action does not affect other key transcription factors like NF-κB, making this compound a precise tool for elucidating AP-1-mediated signaling pathways.[3]
These characteristics make this compound a valuable pharmacological agent for in vitro studies related to rheumatoid arthritis, oncology, and inflammatory diseases.[2][4] It has been shown to effectively reduce the production of inflammatory cytokines and matrix metalloproteinases (MMPs) in various cell cultures, including chondrocytes and synovial cells.[1] Furthermore, this compound can inhibit the invasion and migration of cancer cells without affecting cell proliferation.[4]
Mechanism of Action
This compound exerts its effects by directly interfering with the AP-1 signaling cascade. In response to extracellular stimuli such as interleukins (e.g., IL-1β), growth factors, or phorbol esters (PMA), upstream signaling pathways (e.g., MAPK) are activated.[1] This leads to the expression and subsequent dimerization of c-Fos and c-Jun proteins to form the active AP-1 transcription factor. AP-1 then translocates to the nucleus and binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. This compound selectively blocks this critical DNA binding step.[1][3] Consequently, the expression of AP-1-regulated genes, including those for MMPs (MMP-2, MMP-3, MMP-9, MMP-13) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), is suppressed.[1][3][4]
Data Presentation
Table 1: In Vitro Efficacy and Cellular Effects of this compound
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Citation(s) |
| SW982 (Human Synovial Sarcoma) | Cytokine/MMP Production | ~10 µM (IC50) | Inhibition of IL-1β-stimulated MMP-1, MMP-3, IL-6, and TNF-α production. | [5] |
| HSC-3-M3 (Human Oral Squamous Carcinoma) | Invasion Assay | 0 - 80 µM | Dose-dependent inhibition of cell invasion. | [4][5] |
| HSC-3-M3, OSC-19 (HNSCC) | Proliferation (WST-8) | Up to 80 µM | No significant effect on cell proliferation over 72 hours. | [4] |
| HSC-3-M3 | Gelatin Zymography | 40, 80 µM | Attenuated gelatinase activity of MMP-2 and MMP-9. | [4] |
| HSC-3-M3 | RT-qPCR | 40, 80 µM | Suppressed mRNA transcription levels of MMP-2 and MMP-9. | [4] |
| NIH/3T3 (Mouse Fibroblast) | AP-1 Reporter Assay | 5.2 - 80 µM | Inhibition of PMA or TNF-α-induced AP-1 luciferase activity. | [1] |
| RBL-2H3 (Rat Basophilic Leukemia) | Viability (CCK-8) | Up to 50 µM | No significant effect on cell viability over 24 hours. | [6] |
| Multiple Myeloma Cell Lines | Apoptosis/Proliferation | Not Specified | Induced apoptosis, inhibited proliferation, and caused cell cycle arrest. | [7] |
Table 2: Recommended this compound Experimental Parameters
| Cell Type | Application | Recommended Concentration | Incubation Time | Stimulant (if applicable) | Citation(s) |
| Fibroblasts (e.g., NIH/3T3) | AP-1 Reporter Assay | 10 - 80 µM | 1 hr pre-incubation | 10 ng/ml PMA or TNF-α | [1] |
| Chondrocytes / Synovial Cells | Anti-inflammatory Assay | 10 - 50 µM | 1 - 24 hrs | IL-1β | [1] |
| Cancer Cells (e.g., HNSCC) | Invasion Assay | 20 - 80 µM | 48 hrs | 10% FBS | [4][5] |
| Cancer Cells (e.g., HNSCC) | Migration/Wound Healing | 20 - 80 µM | 24 - 48 hrs | N/A | [4] |
| Mast Cells (e.g., RBL-2H3) | Degranulation Assay | 10 - 50 µM | 1 hr pre-incubation | DNP-HSA (for IgE-sensitized cells) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the compound in dimethyl sulfoxide (DMSO).[4][5] Use an ultrasonic bath if necessary to ensure it is fully dissolved.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 years.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the final desired concentration using the appropriate cell culture medium.[4] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Protocol 2: AP-1 Luciferase Reporter Assay
This protocol is designed to quantify the specific inhibitory effect of this compound on AP-1 transcriptional activity.
Methodology:
-
Cell Seeding: Seed cells (e.g., NIH/3T3) into 24- or 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization, using a suitable transfection reagent.
-
Incubation: Culture the cells for 18-24 hours post-transfection to allow for expression of the reporter genes.
-
Pre-treatment: Replace the medium with low-serum medium containing various concentrations of this compound or a DMSO vehicle control. Incubate for 1 hour.[1]
-
Stimulation: Add an AP-1 inducer, such as Phorbol 12-myristate 13-acetate (PMA, 10 ng/ml) or Tumor Necrosis Factor-alpha (TNF-α, 10 ng/ml), to the wells. Incubate for an additional 3-6 hours.[1]
-
Lysis and Measurement: Wash the cells with PBS, lyse them according to the manufacturer's protocol for your luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System), and measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the AP-1 (firefly) luciferase activity to the control (Renilla) luciferase activity. Compare the normalized activity in this compound-treated wells to the stimulated vehicle control to determine the percent inhibition.
Protocol 3: Cell Invasion Assay (Boyden Chamber)
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Methodology:
-
Cell Preparation: Culture cells (e.g., HSC-3-M3) to sub-confluency. Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours before the assay.[4][5]
-
Chamber Preparation: Use transwell inserts (e.g., 8 µm pore size). Coat the top surface of the membrane with a thin layer of a basement membrane matrix solution (e.g., Matrigel® or Cultrex® BME) and allow it to solidify.[4][5]
-
Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the Boyden apparatus.[5]
-
Cell Seeding: Harvest the starved cells and resuspend them in a low-serum medium containing the desired concentrations of this compound or DMSO vehicle. Add the cell suspension (e.g., 5.0 x 10⁴ cells/well) to the upper chamber.[5]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator, allowing cells to invade through the matrix and migrate through the pores.[5]
-
Quantification:
-
Carefully remove the non-invaded cells from the top surface of the membrane with a cotton swab.
-
Fix the invaded cells on the bottom surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).
-
Image multiple fields of view under a microscope and count the number of stained cells. Alternatively, the invaded cells can be quantified using a fluorescent plate reader after staining with a fluorescent dye.[5]
-
-
Analysis: Compare the number of invaded cells in this compound-treated wells to the vehicle control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The selective activator protein-1 inhibitor this compound regulates the IRF4/MYC axis and exerts cooperative antimyeloma activity with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: T-5224 in Lipopolysaccharide (LPS)-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-5224 is a novel small molecule that acts as a selective inhibitor of the transcription factor activator protein-1 (AP-1), specifically by targeting c-Fos/AP-1 binding to DNA.[1][2][3] AP-1 plays a critical role in mediating inflammatory responses by regulating the expression of various pro-inflammatory cytokines and chemokines.[1][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create animal models of sepsis and related inflammatory conditions.[5] These models are crucial for studying the pathogenesis of inflammatory diseases and for the preclinical evaluation of novel anti-inflammatory therapeutics.[5]
These application notes provide a comprehensive overview of the use of this compound in LPS-induced inflammation models, summarizing key findings and providing detailed experimental protocols.
Mechanism of Action of this compound in LPS-Induced Inflammation
LPS initiates a signaling cascade by binding to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages.[1][6][7] This interaction triggers downstream signaling pathways, including the activation of AP-1.[1][8][9] Activated AP-1 then translocates to the nucleus and binds to the promoter regions of target genes, leading to the transcription and subsequent release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][8] this compound exerts its anti-inflammatory effects by selectively inhibiting the binding of c-Fos/AP-1 to DNA, thereby downregulating the expression of these key inflammatory cytokines.[1][2]
Caption: Signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.
Efficacy of this compound in Preclinical LPS Models
Studies in murine models of LPS-induced inflammation have demonstrated the significant therapeutic potential of this compound. Oral administration of this compound has been shown to improve survival rates and attenuate organ damage, such as acute kidney injury (AKI) and liver injury.[1][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in LPS-induced inflammation models in mice.
Table 1: Effect of this compound on Survival and Inflammatory Cytokines in LPS-Induced Lethal AKI Model [1]
| Group | Survival Rate | Serum TNF-α (pg/mL) at 1.5h | Serum HMGB-1 (ng/mL) at 24h | Serum IL-10 (pg/mL) at 24h |
| Control | 100% | - | - | - |
| LPS (10 mg/kg) | 30% | 2953.0 | >50 | <15.6 |
| LPS + this compound (300 mg/kg) | 70% | 1702.0 | 25.1 | 45.7 |
Table 2: Effect of this compound on Kidney Function Markers in LPS-Induced Lethal AKI Model [1][11]
| Group | Serum BUN (mg/dL) at 24h | Serum Creatinine (mg/dL) at 24h |
| Control | 25.4 | 0.1 |
| LPS (10 mg/kg) | 185.6 | 1.8 |
| LPS + this compound (300 mg/kg) | 98.3 | 0.8 |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in Non-Lethal LPS-Induced AKI Model [8]
| Group | Serum TNF-α (pg/mL) at 2h | Serum IL-1β (pg/mL) at 6h | Serum IL-6 (pg/mL) at 6h |
| Control | <31.2 | <15.6 | <15.6 |
| LPS (6 mg/kg) | 1583.8 | 189.3 | 1487.2 |
| LPS + this compound (300 mg/kg) | 689.5 | 89.6 | 789.4 |
Table 4: Effect of this compound on Liver Injury Markers in LPS-Induced Liver Injury Model [10]
| Group | Serum ALT (IU/L) | Serum AST (IU/L) |
| Control | 25.8 | 55.4 |
| LPS (10 mg/kg) | 189.7 | 345.6 |
| LPS + this compound (300 mg/kg) | 89.4 | 156.7 |
Experimental Protocols
The following are detailed protocols for inducing inflammation with LPS and administering this compound in a murine model, based on published studies.
LPS-Induced Inflammation Model (Lethal and Non-Lethal)
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose or polyvinylpyrrolidone solution)[1][8]
Protocol:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
LPS Preparation: Dissolve LPS in sterile saline to the desired concentration.
-
This compound Preparation: Suspend this compound in the chosen vehicle to the desired concentration (e.g., 30, 100, or 300 mg/kg).[8]
-
Animal Grouping: Divide mice into experimental groups (e.g., Control, LPS only, LPS + this compound, this compound only).
-
Administration:
-
Monitoring and Sample Collection:
-
Monitor survival rates at regular intervals for lethal models.
-
Collect blood samples via cardiac puncture or retro-orbital bleeding at specified time points (e.g., 1.5, 2, 6, 24 hours post-LPS) for cytokine and biomarker analysis.[1][8]
-
Harvest organs (kidneys, liver) for histological examination and molecular analysis.
-
Caption: A typical experimental workflow for evaluating this compound in an LPS-induced inflammation model.
Measurement of Inflammatory Markers
Cytokine Analysis:
-
Serum levels of TNF-α, IL-1β, IL-6, IL-10, and HMGB-1 can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][8]
Kidney and Liver Function Tests:
-
Serum levels of blood urea nitrogen (BUN), creatinine, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) can be measured using standard biochemical analyzers.[1][10][11]
Histological Analysis:
-
Fix harvested kidneys and livers in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
Conclusion
This compound represents a promising therapeutic agent for the treatment of inflammatory conditions characterized by an overactive AP-1 signaling pathway. The data and protocols presented in these application notes provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in LPS-induced and other relevant models of inflammation. The selective inhibition of AP-1 by this compound offers a targeted approach to mitigating the detrimental effects of excessive inflammation.
References
- 1. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Application of lipopolysaccharide in establishing inflammatory models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of angiogenin expression in macrophages by lipopolysaccharide via the TLR4/NF-κB pathway in colitis: LPS activates angiogenin expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The effects of a selective inhibitor of c-Fos/activator protein-1 on endotoxin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of metabolic reprogramming in pro-inflammatory cytokine secretion from LPS or silica-activated macrophages [frontiersin.org]
- 10. This compound, a selective inhibitor of c-Fos/activator protein-1, attenuates lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
T-5224: Application in Head and Neck Squamous Cell Carcinoma (HNSCC) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Head and neck squamous cell carcinoma (HNSCC) is a significant global health concern, with lymph node metastasis being a primary factor for poor prognosis.[1][2] The transcription factor Activator protein-1 (AP-1) plays a crucial role in tumor invasion and migration by regulating the expression of various genes, including matrix metalloproteinases (MMPs).[1][3] T-5224 is a novel, selective small-molecule inhibitor of AP-1 that specifically targets the c-Fos/AP-1 DNA binding activity.[4] Preclinical studies have demonstrated its potential as an anti-metastatic agent in HNSCC models by inhibiting cell invasion and migration without significantly affecting cell proliferation.[1][3] These application notes provide a comprehensive overview of the use of this compound in HNSCC research, including its mechanism of action, key experimental data, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its anti-tumor effects in HNSCC by selectively inhibiting the transcription factor AP-1. AP-1 is a dimeric protein complex, often composed of proteins from the Jun and Fos families, that binds to specific DNA sequences in the promoter regions of target genes.[4] In HNSCC, the overexpression and hyperactivity of AP-1, particularly the c-Jun component, are associated with increased tumor invasiveness and metastasis.[1] AP-1 drives the expression of genes critical for cancer progression, most notably matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[1] These enzymes are responsible for degrading the extracellular matrix, a key step in tumor cell invasion and the formation of metastases.[1] By inhibiting the binding of AP-1 to DNA, this compound effectively downregulates the expression of these MMPs, thereby suppressing the invasive and migratory capabilities of HNSCC cells.[1][3]
Signaling Pathway
Caption: AP-1 signaling pathway in HNSCC metastasis and the inhibitory action of this compound.
Data Presentation
In Vitro Efficacy of this compound in HNSCC Cell Lines
| Cell Line | Assay Type | This compound Concentration (µM) | Result | Reference |
| HSC-3-M3 | Invasion Assay | 0 - 80 | Dose-dependent inhibition of invasion | [5] |
| HSC-3-M3 | Scratch Assay | Not specified | Potent suppression of cell migration | [1][6] |
| OSC-19 | Scratch Assay | Not specified | Potent suppression of cell migration | [1][6] |
| HSC-3-M3 | Proliferation (WST-8) | Not specified | No significant influence on cell proliferation | [3][6] |
| OSC-19 | Proliferation (WST-8) | Not specified | No significant influence on cell proliferation | [6] |
| HSC-3-M3 | Gelatin Zymography | Not specified | Inhibition of MMP activity | [3] |
In Vivo Efficacy of this compound in an Orthotopic HNSCC Mouse Model
| Animal Model | Treatment Group | Dose | Duration | Outcome | Reference |
| BALB/c nude mice with HSC-3-M3 tongue injection | Vehicle (n=27) | - | 4 weeks | 74.1% cervical lymph node metastasis | [1][3] |
| This compound (n=30) | 150 mg/kg, daily oral gavage | 4 weeks | 40.0% cervical lymph node metastasis (P < 0.05) | [1][3] |
Experimental Protocols
In Vitro Cell Invasion Assay
This protocol is adapted from the study by Kamide et al. (2016) using the Cultrex Cell Invasion Assay.[5]
Workflow Diagram:
Caption: Workflow for the in vitro cell invasion assay.
Materials:
-
HNSCC cell line (e.g., HSC-3-M3)
-
DMEM with 10% FBS and 0.5% FBS
-
This compound (dissolved in DMSO)
-
Cultrex Cell Invasion Assay kit (or similar transwell system with an 8 µm pore size)
-
Basement Membrane Extract (BME)
-
Cell dissociation solution
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation: Culture HSC-3-M3 cells in DMEM with 10% FBS. Twenty-four hours prior to the assay, starve the cells by replacing the medium with DMEM containing 0.5% FBS.[5]
-
Chamber Coating: Coat the top surface of the invasion chamber membrane with BME solution according to the manufacturer's instructions and allow it to incubate overnight.[5]
-
Cell Seeding: Harvest the starved cells and resuspend them in DMEM with 0.5% FBS. Add 5.0 x 10⁴ cells per well to the top chamber.[5] Include various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) in the cell suspension.
-
Chemoattraction: Add DMEM with 10% FBS to the bottom chamber to act as a chemoattractant.[5]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[5]
-
Quantification:
-
Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fix the invaded cells on the bottom surface of the membrane with methanol.
-
Stain the cells with a suitable stain (e.g., Crystal Violet).
-
Count the number of stained cells in several representative microscopic fields. The results should be expressed as the percentage of invasion relative to the vehicle-treated control.
-
In Vitro Cell Migration (Scratch) Assay
Workflow Diagram:
Caption: Workflow for the in vitro cell migration (scratch) assay.
Materials:
-
HNSCC cell lines (e.g., HSC-3-M3, OSC-19)
-
Culture plates (e.g., 6-well plates)
-
DMEM with 10% FBS
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HNSCC cells in a 6-well plate and culture until they form a confluent monolayer.
-
Creating the Scratch: Use a sterile 200 µL pipette tip to create a straight, linear "scratch" in the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle (DMSO) as a control.
-
Imaging: Immediately capture images of the scratch at baseline (0 hours) using a phase-contrast microscope. Mark the position to ensure the same field is imaged over time.
-
Incubation and Monitoring: Incubate the plate and capture images of the same fields at regular intervals (e.g., 24 and 48 hours).
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The migration ability can be quantified by comparing the closure of the scratch area in the this compound-treated groups to the control group.[6]
In Vivo Orthotopic HNSCC Model for Metastasis
This protocol is based on the animal study described by Kamide et al. (2016).[1][3] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
BALB/c nude mice
-
HSC-3-M3 human oral squamous cell carcinoma cells
-
This compound
-
Vehicle solution (e.g., Polyvinylpyrrolidone solution)
-
Oral gavage needles
-
Anesthetic
-
Surgical tools for orthotopic injection
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Tumor Cell Implantation: Anesthetize the BALB/c nude mice. Surgically expose the tongue and inject HSC-3-M3 cells into the tongue tissue to establish an orthotopic tumor.[3]
-
Treatment Regimen:
-
Monitoring and Duration: Continue the daily treatment for 4 weeks.[1][3] Monitor the health and body weight of the mice regularly.
-
Endpoint and Analysis:
-
Data Interpretation: Calculate the rate of cervical lymph node metastasis for each group (number of mice with positive metastasis / total number of mice in the group). Compare the rates between the this compound and vehicle groups using appropriate statistical analysis (e.g., Fisher's exact test).[1][3]
References
- 1. dovepress.com [dovepress.com]
- 2. Transcriptomic Profiling Predicts Multiple Pathways and Molecules Associated With the Metastatic Phenotype of Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron increases MMP-9 expression through activation of AP-1 via ERK/Akt pathway in human head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 5. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for T-5224 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular responses to T-5224, a selective inhibitor of the activator protein-1 (AP-1) transcription factor. This document includes information on responsive cell lines, the molecular mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.
Introduction
This compound is a small molecule that specifically targets the c-Fos/AP-1 transcription factor complex.[1] AP-1 plays a crucial role in regulating the expression of genes involved in various cellular processes, including inflammation, cell proliferation, and matrix remodeling.[2] By inhibiting AP-1, this compound has demonstrated significant anti-inflammatory, anti-metastatic, and anti-proliferative effects in a variety of preclinical models.[3][4] These notes are intended to guide researchers in utilizing this compound as a tool to investigate AP-1 signaling and as a potential therapeutic agent.
Mechanism of Action
This compound selectively inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, which is a major component of the AP-1 transcription factor.[1][5] This inhibition prevents the transactivation of AP-1 target genes, including those encoding for matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.[1][3] The downstream effects of this compound treatment include the suppression of inflammatory responses, and inhibition of tumor cell invasion and migration.[3][4]
Data Presentation
This compound Responsive Cell Lines and Effective Concentrations
The following table summarizes various cell lines that have been shown to be responsive to this compound treatment, along with the observed effective concentrations and associated effects.
| Cell Line | Cell Type | Effective Concentration | Observed Effects |
| NIH/3T3 | Mouse Embryonic Fibroblast | 5.2 - 80 µM | Inhibition of AP-1 reporter activity.[1] |
| RAW264.7 | Mouse Macrophage | 5.2 - 80 µM | Inhibition of inflammatory responses.[1] |
| SW982 | Human Synovial Sarcoma | 5.2 - 80 µM | Reduction of inflammatory cytokines and MMPs.[1] |
| SW1353 | Human Chondrosarcoma | 5.2 - 80 µM | Reduction of inflammatory cytokines and MMPs.[1] |
| RBL-2H3 | Rat Basophilic Leukemia | 0.1 - 50 µM | Inhibition of allergic responses and pro-inflammatory cytokine gene expression.[6] |
| BT549 | Human Triple-Negative Breast Cancer | 15 µM | Inhibition of cell proliferation; downregulation of c-Jun and Fra-1.[7] |
| Hs578T | Human Triple-Negative Breast Cancer | 40 µM | Inhibition of cell proliferation; downregulation of c-Jun and Fra-1.[7] |
| HSC-3-M3 | Human Head and Neck Squamous Cell Carcinoma | 20 - 80 µM | Inhibition of invasion, migration, and MMP-2/9 activity; no significant effect on proliferation.[2] |
| OSC-19 | Human Head and Neck Squamous Cell Carcinoma | 20 - 80 µM | Inhibition of migration; no significant effect on proliferation.[2] |
| GT1-1 | Mouse Hypothalamic GnRH-producing | Not specified | Reduction in cell viability.[8] |
| GH3 | Rat Pituitary Adenoma | Not specified | Reduction in cell viability.[8] |
Effects of this compound on Gene and Protein Expression
This table details the impact of this compound on the expression of key downstream targets of the AP-1 signaling pathway.
| Target Gene/Protein | Cell Line | Treatment Condition | Effect |
| MMP-2 | HSC-3-M3 | 20, 40, 80 µM this compound for 24h | Dose-dependent decrease in gelatinolytic activity.[2] |
| MMP-9 | HSC-3-M3 | 20, 40, 80 µM this compound for 24h | Dose-dependent decrease in gelatinolytic activity.[2] |
| MMP-3, MMP-13, ADAMTS-5 | Not specified | IL-1β stimulation | Inhibition of IL-1β-induced upregulation of transcription.[1][5] |
| c-Jun, Fra-1 (mRNA) | BT549 | 15 µM this compound | Significant downregulation.[7] |
| c-Jun, Fra-1 (protein) | BT549 | 15 µM this compound for 72h | Significant reduction.[7] |
| c-Jun, Fra-1 (mRNA) | Hs578T | 40 µM this compound for 48h (c-Jun) or 72h (Fra-1) | Significant downregulation.[7] |
| c-Jun, Fra-1 (protein) | Hs578T | 40 µM this compound for 72h | Significant reduction.[7] |
| IL-4, Egr-1 | RBL-2H3 | Not specified | Inhibition of gene expression.[6] |
| TNF-α | In vivo model | 300 mg/kg this compound | Decreased serum levels after LPS injection.[9][10] |
| HMGB-1 | In vivo model | 300 mg/kg this compound | Decreased serum levels after LPS injection.[9][10] |
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol is adapted from a study on head and neck squamous cell carcinoma cell lines.[2]
Materials:
-
Responsive cell lines (e.g., HSC-3-M3, OSC-19)
-
Complete culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (WST-8)
-
Microplate reader
Procedure:
-
Seed 4,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0-80 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
At each time point, add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is designed to detect the activity of secreted MMP-2 and MMP-9 in conditioned media.
Materials:
-
Responsive cell lines (e.g., HSC-3-M3)
-
Serum-free culture medium
-
This compound
-
10% SDS-PAGE gel containing 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Wash the cells twice with serum-free medium.
-
Incubate the cells in serum-free medium containing various concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24-48 hours.[2]
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned media.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a 10% SDS-PAGE gel containing 0.1% gelatin.
-
Run the gel at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
AP-1 Luciferase Reporter Assay
This protocol is for measuring the effect of this compound on AP-1 transcriptional activity.
Materials:
-
Responsive cell line (e.g., NIH/3T3)
-
AP-1 luciferase reporter plasmid and a control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
Stimulator of AP-1 activity (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for 1 hour.
-
Stimulate the cells with an AP-1 activator (e.g., 10 ng/mL PMA) for 3-6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a fold change relative to the stimulated control.
Visualizations
Caption: this compound inhibits the c-Fos/c-Jun (AP-1) complex, blocking downstream gene transcription.
Caption: A typical experimental workflow for evaluating the effects of this compound on a selected cell line.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 8. T5224, RSPO2 and AZD5363 are novel drugs against functional pituitary adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
T-5224 solubility issues and solutions
T-5224 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on troubleshooting solubility issues and utilizing this compound effectively in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptidic, small-molecule inhibitor of the transcription factor Activator Protein-1 (AP-1).[1][2] Its primary mechanism involves selectively inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 complex.[1][3] This action prevents AP-1 from turning on the expression of various genes involved in inflammation and tissue degradation, including pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix metalloproteinases (MMPs).[1][3][4] Notably, this compound does not affect the activity of other key transcription factors such as NF-κB, C/EBPα, ATF2, MyoD, or Sp1, highlighting its specificity.[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is practically insoluble in water and ethanol.[1][3]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
If you encounter difficulty dissolving this compound, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the vial containing the this compound and DMSO mixture at 37°C for 10-15 minutes.[1]
-
Sonication: Use an ultrasonic bath to agitate the solution for a short period.[1][5] This can help break up any aggregates and enhance dissolution.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound. Always use fresh, high-purity, anhydrous DMSO.[3]
Q4: How should I prepare and store stock solutions of this compound?
For a standard 10 mM stock solution, follow the protocol detailed in the "Experimental Protocols" section. Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] For storage, consult the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 1 year |
| In Solvent (DMSO) | -20°C | 1 month |
| (Data sourced from Selleck Chemicals[3]) |
Q5: I observe precipitation when I add my this compound DMSO stock to aqueous cell culture media. How can I prevent this?
This is a common issue known as "precipitation upon dilution." this compound is insoluble in aqueous solutions, and adding a concentrated DMSO stock directly to your media can cause it to crash out of solution. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent toxicity and solubility issues.
-
Serial Dilution: Instead of adding the concentrated stock directly, perform serial dilutions in your culture medium.
-
Pre-mixing: Add the required volume of DMSO stock to a small volume of media first, mix thoroughly by gentle vortexing or pipetting, and then add this intermediate dilution to your final culture volume.
-
Serum Content: The presence of serum proteins (like albumin) in the culture media can sometimes help to stabilize small molecules and improve their apparent solubility.
Q6: How can I formulate this compound for in vivo oral administration in animal models?
This compound has been successfully administered orally in mice using various vehicles. A common method is to dissolve or suspend the compound in a solution of polyvinylpyrrolidone (PVP).[2][6] Other reported formulations for in vivo use are detailed in the data tables below. It is critical to prepare these formulations fresh, just before administration.[3]
Quantitative Data and Formulations
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[3][5] | ~193.2 mM | Heating and sonication may be required. Use fresh, anhydrous DMSO.[1][3][5] |
| Water | Insoluble | Insoluble | [1][3] |
| Ethanol | Insoluble | Insoluble | [1][3] |
Example Formulations for Experiments
This table provides examples of formulations used for in vitro and in vivo studies. Researchers should optimize these based on their specific experimental needs.
| Application | Formulation Components | Final Concentration | Reference |
| In Vitro (Cell Culture) | This compound DMSO stock diluted in culture medium | 0-80 µM | [2][5] |
| In Vivo (Oral Gavage) | 10% DMSO, 40% PEG300, 5% Tween80, 45% ddH₂O | ≥ 5 mg/mL | [3] |
| In Vivo (Oral Gavage) | This compound dissolved in polyvinylpyrrolidone (PVP) solution | 150-300 mg/kg dosages reported | [2][6] |
| In Vivo (IP Injection) | 10% DMSO, 90% Corn Oil | ~5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 517.53 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh out 5.18 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, warm the vial at 37°C for 10 minutes and/or place it in an ultrasonic bath for 5-10 minutes until the solution is clear.[1][5]
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]
Protocol 2: General In Vitro Cell-Based Assay
Procedure:
-
Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of this compound in your complete cell culture medium. For example, to treat cells with 10 µM this compound, you can add 2 µL of the 10 mM stock to 1998 µL of medium to get a 10 µM working solution. Note: Always add the DMSO stock to the medium, not the other way around, and mix immediately.
-
Remove the existing medium from your plated cells and replace it with the medium containing the desired final concentration of this compound.
-
Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤ 0.5%).
-
Incubate the cells for the desired treatment period before proceeding with your downstream analysis (e.g., reporter assay, cytokine measurement, etc.).
Visualizations: Pathways and Workflows
Mechanism of Action: this compound Inhibition of the AP-1 Signaling Pathway
The diagram below illustrates how external stimuli lead to the activation of AP-1 and how this compound intervenes in this pathway.
Caption: this compound selectively blocks the AP-1 transcription factor from binding to DNA.
Experimental Workflow: Preparing this compound Working Solutions
This workflow outlines the key steps and decision points when preparing this compound solutions for experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T-5224 Cytotoxicity Assessment in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of T-5224 in primary cell cultures. This compound is a selective inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor, and understanding its impact on primary cell viability is crucial for preclinical safety and efficacy studies.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the transcription factor activator protein-1 (AP-1).[1][3][4] It functions by inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer, a key component of the AP-1 complex.[5][6] This inhibition prevents the transcription of AP-1 target genes, which are involved in various cellular processes, including inflammation, proliferation, and apoptosis.[1][7]
Q2: Does this compound exhibit cytotoxicity in all cell types?
The cytotoxic effects of this compound appear to be cell-type dependent. For instance, some studies on specific cancer cell lines, such as head and neck squamous cell carcinoma, have reported no significant cytotoxic activity.[3][4] In contrast, other studies have shown that this compound can induce apoptosis and reduce cell viability in a dose-dependent manner in pituitary adenoma cell lines.[1] Therefore, it is essential to empirically determine the cytotoxic potential of this compound in the specific primary cell type of interest.
Q3: What are the recommended starting concentrations for this compound in primary cell cytotoxicity assays?
Based on in vitro studies with various cell lines, a broad concentration range is advisable for initial screening. A starting range of 0.1 µM to 100 µM is often used.[6] For specific cell types, such as human synovial cells and chondrocytes, IC50 values for the inhibition of MMP production have been reported to be around 10 µM.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your primary cells.
Q4: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[6] It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Below are detailed methodologies for commonly used cytotoxicity assays adapted for use with primary cells and this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
LDH assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to set up the reaction with the collected supernatants.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in LDH assay | Serum in the culture medium contains LDH. | Use a low-serum or serum-free medium for the assay period. Alternatively, use a medium control to subtract the background LDH activity. |
| Inconsistent results between replicates | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for adding reagents and be consistent with your technique. |
| No dose-dependent effect of this compound observed | This compound may not be cytotoxic to the specific primary cell type. The concentration range may be inappropriate. | Confirm the activity of your this compound stock. Expand the concentration range tested. Consider using a positive control compound known to be cytotoxic to your cells. |
| Primary cells detaching from the plate | Over-confluency or stress due to prolonged incubation or high compound concentrations. | Optimize cell seeding density to avoid confluency during the experiment. Reduce the incubation time or the highest concentrations of this compound. |
| Low signal in MTT assay | Low metabolic activity of primary cells or insufficient incubation with MTT. | Increase the number of cells seeded per well. Extend the MTT incubation time, ensuring it does not lead to formazan crystal formation outside the cells. |
Quantitative Data Summary
The following table provides a template for summarizing cytotoxicity data for this compound in various primary cells. The values presented are hypothetical and should be determined experimentally.
| Primary Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 48 | > 100 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LDH | 24 | 75.3 |
| Rat Primary Hepatocytes | MTT | 48 | 52.1 |
| Mouse Primary Neurons | LDH | 72 | 88.9 |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the AP-1 signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity in primary cells.
Logical Relationship for Troubleshooting High Background
Caption: Troubleshooting logic for high background signal in LDH assays.
References
- 1. T5224, RSPO2 and AZD5363 are novel drugs against functional pituitary adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. The selective activator protein-1 inhibitor this compound regulates the IRF4/MYC axis and exerts cooperative antimyeloma activity with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Reasons for T-5224 clinical trial suspension
Disclaimer: As of our last update, publicly available information does not indicate a clinical trial suspension for T-5224. The following frequently asked questions (FAQs) and troubleshooting guides have been compiled based on available preclinical and research data to support scientists and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the activator protein-1 (AP-1) transcription factor.[1][2][3] It specifically targets the DNA binding activity of the c-Fos/c-Jun heterodimer, a key component of the AP-1 complex.[2][3] By inhibiting AP-1, this compound can modulate the expression of various genes involved in inflammation, immune responses, and cell proliferation.[1]
Q2: In what research areas has this compound been investigated?
This compound has been explored in a range of preclinical models for various conditions, including:
Q3: What are the known downstream effects of this compound's inhibition of AP-1?
Inhibition of AP-1 by this compound has been shown to lead to several downstream effects, including:
-
Reduced expression of inflammatory cytokines: This includes tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][4][9]
-
Decreased production of matrix metalloproteinases (MMPs): Specifically, MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13 are affected, which are enzymes involved in tissue degradation.[2][5]
-
Induction of apoptosis in cancer cells: In some cancer cell lines, this compound has been observed to induce programmed cell death.[7][10]
-
Inhibition of cancer cell migration and invasion: this compound has demonstrated the ability to reduce the motility and invasive properties of certain cancer cells.[5][6]
Troubleshooting and Experimental Guides
Q4: We are not observing the expected anti-inflammatory effects in our in vitro experiments. What could be the issue?
Several factors could contribute to a lack of efficacy in vitro. Consider the following:
-
Cell Line Specificity: The expression and activity of AP-1 can vary significantly between different cell lines. Confirm that your chosen cell line expresses c-Fos and is responsive to the inflammatory stimulus you are using.
-
Dosage and Incubation Time: Ensure you are using an appropriate concentration of this compound and a suitable incubation time. Refer to the table below for effective concentrations reported in the literature.
-
Experimental Stimulus: The type and concentration of the inflammatory stimulus (e.g., IL-1β, LPS) can influence the outcome.
Q5: What is a typical experimental workflow for assessing the effect of this compound on cancer cell invasion?
A common method to evaluate the effect of this compound on cancer cell invasion is the Matrigel invasion assay. A generalized workflow is provided below.
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 for MMP-3 and MMP-13 production | Human chondrocyte SW1353 cells | 10 µM | [9] |
| Inhibition of arthritis development | Male DBA/1J mice with CIA | 64% at 3 mg/kg, 91% at 30 mg/kg | [9] |
| Reduction in lymph node metastasis | Orthotopic mouse model of HNSCC | 40.0% (this compound) vs. 74.1% (vehicle) | [6] |
| Apoptosis induction in mutant TERT cells | FTC133 and MeWo cell lines | Significant increase in Annexin V-positive cells at 20 µM | [10] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of inflammation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective activator protein-1 inhibitor this compound regulates the IRF4/MYC axis and exerts cooperative antimyeloma activity with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T5224, RSPO2 and AZD5363 are novel drugs against functional pituitary adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. pnas.org [pnas.org]
T-5224 bioavailability and pharmacokinetics in preclinical models
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the bioavailability and pharmacokinetics of the selective c-Fos/activator protein-1 (AP-1) inhibitor, T-5224, in preclinical models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a novel, orally active small molecule that selectively inhibits the activator protein-1 (AP-1) transcription factor.[1][2] Its mechanism involves specifically inhibiting the DNA binding activity of the c-Fos:c-Jun heterodimer, which is a key component of AP-1.[1][3] By blocking AP-1, this compound suppresses the gene expression of various downstream targets involved in inflammation and tissue degradation, such as matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.[1][3] It was initially developed for rheumatoid arthritis and has been investigated in Phase II clinical trials.[1]
Q2: How is this compound metabolized in preclinical species?
A2: this compound is primarily metabolized in the liver via glucuronidation.[1][4] It is not metabolized by cytochrome P450 (P450) enzymes.[4] The two main metabolites are an acyl O-glucuronide (G2) and a hydroxyl O-glucuronide (G3).[4] The formation of G2 is predominantly catalyzed by UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A3, while G3 formation involves multiple UGT isoforms.[4] Importantly, the major metabolite G2 is also found in rat and monkey liver microsomes, indicating it is not a human-specific metabolite.[4]
Q3: Is this compound orally bioavailable in preclinical models?
A3: While specific quantitative bioavailability percentages are not detailed in the available literature, this compound has been successfully administered orally in multiple rodent studies, demonstrating high therapeutic activity in vivo.[3][5] Studies have utilized oral gavage to achieve systemic effects, such as preventing lymph node metastasis in a mouse cancer model and reducing inflammation in an arthritis model, which strongly suggests adequate oral absorption.[3][5][6]
Q4: What are some examples of effective oral doses of this compound in mice?
A4: Effective oral doses have been shown to be model-dependent. For instance:
-
In a mouse model of collagen-induced arthritis, a daily dose of 3 mg/kg administered by oral gavage was effective.[3]
-
In an orthotopic mouse model of oral cancer, a daily oral dose of 150 mg/kg was used to significantly prevent lymph node metastasis.[5][6] This dose was reported to be safe in rodents.[5]
Q5: Does this compound cross the blood-brain barrier (BBB)?
A5: There is currently no available data from the provided search results to confirm whether this compound penetrates the blood-brain barrier. Researchers planning studies on central nervous system (CNS) disorders should consider performing preliminary brain tissue distribution or cerebrospinal fluid (CSF) sampling studies.
Section 2: Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action / Solution |
| Low or inconsistent plasma exposure after oral gavage. | Improper drug formulation. this compound has low aqueous solubility. | For rodent studies, this compound can be successfully formulated as a suspension in a polyvinylpyrrolidone (PVP) solution for oral administration. This vehicle was used effectively in a 4-week mouse study.[5] |
| Difficulty replicating in vitro potency in in vivo models. | High plasma protein binding. | Consider that this compound may have high plasma protein binding, reducing the unbound fraction available to exert its effect. Dose adjustments may be necessary, and measuring the unbound concentration in plasma is recommended for pharmacokinetic/pharmacodynamic (PK/PD) modeling. |
| Unexpected metabolites are detected in a new preclinical species. | Species-specific metabolism. | While the primary metabolic pathway is glucuronidation, minor species differences can exist. The primary glucuronide metabolites are conserved across rats, monkeys, and humans.[4] Confirm that the novel metabolites are not products of P450 enzymes, as this compound is not a substrate for them.[4] |
| Lack of efficacy in an inflammatory disease model. | Insufficient target engagement. The dose may be too low for the specific model, or the underlying pathology may not be primarily driven by AP-1. | Confirm that the dose used is sufficient to inhibit AP-1 activity in the target tissue. Reference effective doses from published studies (e.g., 3 mg/kg for arthritis, 150 mg/kg for cancer metastasis).[3][5] Also, confirm that AP-1 is a key driver of the pathology in your specific model. |
Section 3: Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Models
| Species | Model | Dose | Route of Administration | Vehicle | Key Finding |
| Mouse (BALB/c nude) | Oral Squamous Cell Carcinoma (Metastasis) | 150 mg/kg, daily for 4 weeks | Oral Gavage | Polyvinylpyrrolidone (PVP) solution | Significantly reduced the rate of cervical lymph node metastasis from 74.1% to 40.0%.[5][6] |
| Mouse (DBA/1J) | Collagen-Induced Arthritis | 3 mg/kg | Oral Gavage | Not Specified | Prevented arthritis by reducing inflammatory cytokines and MMPs in sera and joints.[3] |
| Mouse | LPS-Induced Acute Kidney Injury | Not Specified | Not Specified | Not Specified | Increased survival and attenuated kidney injury by inhibiting pro-inflammatory cytokines.[7] |
| Mouse | LPS-Induced Liver Injury | Not Specified | Oral | Not Specified | Attenuated pathological changes in the liver.[8] |
Table 2: Summary of this compound Metabolism
| Process | Details | Location | Key Enzymes | Species |
| Primary Metabolism | Glucuronidation | Predominantly Liver[4] | UDP-glucuronosyltransferases (UGTs) | Human, Rat, Monkey[4] |
| Metabolite Formation (G2) | Acyl O-glucuronidation | Liver[4] | UGT1A1, UGT1A3[4] | Human, Rat, Monkey[4] |
| Metabolite Formation (G3) | Hydroxyl O-glucuronidation | Liver[4] | Multiple UGT isoforms[4] | Human |
| P450 Involvement | None | Not Applicable | Not metabolized by P450s[4] | Human |
Section 4: Experimental Protocols
Protocol 1: Oral Administration in a Mouse Cancer Model
This protocol is adapted from a study on head and neck squamous cell carcinoma (HNSCC) metastasis.[5][6]
-
Animal Model: Utilize an appropriate mouse model (e.g., BALB/c nude mice for xenografts).
-
Tumor Implantation: For an orthotopic model, inject human oral squamous carcinoma cells (e.g., HSC-3-M3) into the tongue.
-
This compound Formulation: Prepare a suspension of this compound in a sterile polyvinylpyrrolidone (PVP) solution at the desired concentration (e.g., for a 150 mg/kg dose). A vehicle-only solution (PVP) should be prepared for the control group.
-
Administration:
-
One day post-tumor implantation, begin daily dosing.
-
Administer the this compound suspension or vehicle control orally using a gavage needle.
-
Continue daily administration for the duration of the study (e.g., 4 weeks).
-
-
Monitoring: Monitor animal body weight and tumor size regularly.
Protocol 2: In Vitro Metabolism Study Using Liver Microsomes
This protocol is based on a study of this compound glucuronidation.[4]
-
Materials: Pooled liver microsomes (human, rat, or monkey), this compound, and the cofactor UDP-glucuronic acid (UDPGA).
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), magnesium chloride, liver microsomes, and this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed solution of UDPGA to the mixture.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold solvent, such as acetonitrile.
-
Sample Processing: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the parent compound (this compound) and its glucuronide metabolites (G2, G3) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Section 5: Mandatory Visualizations
Caption: this compound inhibits the DNA binding of AP-1, blocking downstream gene transcription.
Caption: Workflow for assessing this compound efficacy in a preclinical animal model.
Caption: this compound is metabolized in the liver to glucuronide conjugates by UGT enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Metabolism of the c-Fos/activator protein-1 inhibitor this compound by multiple human UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a selective inhibitor of c-Fos/activator protein-1, attenuates lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to T-5224 in Cancer Cell Lines
Welcome to the Technical Support Center for T-5224. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cancer cell line experiments. Here you will find frequently asked questions and troubleshooting guides to address potential challenges, including reduced efficacy and suspected resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, small-molecule inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2][3] It specifically targets the c-Fos/c-Jun heterodimer, preventing its binding to DNA and subsequent transcription of target genes.[2][3] AP-1 regulates a wide range of cellular processes, including proliferation, invasion, and metastasis.[4][5][6]
Q2: What are the expected effects of this compound on cancer cell lines?
A2: The primary effects of this compound observed in cancer cell lines are the inhibition of invasion, migration, and metastatic potential.[4][7] This is often mediated by the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix.[4] In many cancer cell lines, this compound does not exhibit significant cytotoxic effects, meaning it may not directly induce cell death or inhibit proliferation.[4] However, in specific contexts, such as in cancer cells with TERT promoter mutations or in multiple myeloma, this compound has been shown to induce apoptosis.[8][9]
Q3: Has acquired resistance to this compound been reported in cancer cell lines?
A3: To date, there is a lack of published literature specifically documenting cancer cell lines with acquired resistance to this compound. However, resistance to therapies targeting transcription factors is a known phenomenon in cancer treatment.
Q4: What are the potential general mechanisms by which cancer cells could develop resistance to an AP-1 inhibitor like this compound?
A4: Based on general principles of drug resistance in oncology, potential mechanisms could include:
-
Activation of Bypass Signaling Pathways: Cancer cells might upregulate alternative signaling pathways to compensate for the inhibition of the AP-1 pathway. For instance, activation of pathways like PI3K/Akt or other transcription factors could promote cell survival and invasion.
-
Alterations in the AP-1 Complex: Changes in the composition of the AP-1 dimer (e.g., increased formation of Jun/Jun homodimers) might reduce the dependency on c-Fos and thus decrease sensitivity to this compound.
-
Upregulation of Anti-Apoptotic Proteins: In cell lines where this compound induces apoptosis, an increase in the expression of anti-apoptotic proteins could confer resistance.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot experiments where this compound shows reduced or no efficacy.
Problem 1: this compound does not inhibit migration or invasion in my cancer cell line.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting point for in vitro studies is in the micromolar range.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: The targeted AP-1 pathway may not be a primary driver of migration and invasion in your cell line. Confirm the expression and activity of c-Fos and c-Jun in your cell line using Western blotting or a reporter assay. Cell lines with high basal AP-1 activity are more likely to respond to this compound.
-
-
Possible Cause 3: Experimental Variability.
-
Solution: Ensure consistency in your experimental setup, including cell seeding density, serum concentration, and the age of your this compound stock solution.
-
Problem 2: My cancer cell line initially responded to this compound, but now shows reduced sensitivity (suspected acquired resistance).
-
Step 1: Confirm Resistance.
-
Perform a cell viability or migration/invasion assay comparing the response of the suspected resistant cells to the parental (sensitive) cell line. A significant increase in the IC50 or a diminished inhibitory effect confirms resistance.
-
-
Step 2: Investigate Potential Resistance Mechanisms.
-
Hypothesis A: Activation of Bypass Signaling Pathways.
-
Experiment: Use Western blotting to probe for the activation (phosphorylation) of key proteins in alternative pro-survival and pro-migration pathways, such as Akt, ERK, or STAT3.
-
-
Hypothesis B: Upregulation of Anti-Apoptotic Proteins.
-
Experiment: If this compound is expected to induce apoptosis in your model, perform Western blotting for anti-apoptotic proteins like Bcl-2, Bcl-xL, or XIAP.
-
-
Hypothesis C: Altered AP-1 Complex Composition.
-
Experiment: Analyze the expression levels of different Jun and Fos family members (e.g., JunD, Fra-1) via qPCR or Western blotting to see if there is a shift in the composition of the AP-1 dimers.
-
-
Strategies to Overcome Suspected Resistance
-
Combination Therapy: Combining this compound with other targeted agents is a promising strategy.
-
Rationale: If a bypass pathway is activated, co-treatment with an inhibitor of that pathway can restore sensitivity. For example, if the PI3K/Akt pathway is upregulated, combining this compound with a PI3K or Akt inhibitor may be effective.
-
Example: this compound has been shown to have a synergistic effect with the proteasome inhibitor bortezomib in multiple myeloma cells.[8] This combination enhances apoptosis and can overcome resistance to bortezomib.[8]
-
Data Presentation
Table 1: Effect of this compound on Invasion and Migration of Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines.
| Cell Line | Treatment | Invasion (% of Control) | Migration (% of Control) |
| HSC-3-M3 | This compound (40 µM) | ~30% | ~40% |
| This compound (80 µM) | ~10% | ~20% | |
| OSC-19 | This compound (40 µM) | ~50% | ~60% |
| This compound (80 µM) | ~25% | ~40% |
Data summarized from a study by Kamide et al. (2016).[4]
Table 2: Effect of this compound on Apoptosis in TERT Promoter Mutant Cancer Cell Lines.
| Cell Line | TERT Promoter Status | Treatment | % Annexin V Positive Cells |
| FTC133 | Mutant | This compound (20 µM) | Increased significantly |
| MeWo | Mutant | This compound (20 µM) | Increased significantly |
| FB1 | Wild-Type | This compound (20 µM) | No significant increase |
| WRO | Wild-Type | This compound (20 µM) | No significant increase |
Data summarized from a study by Liu et al. (2021).[9]
Experimental Protocols
Detailed protocols for key assays are provided below.
WST-8 Cell Viability Assay
This assay measures cell proliferation and viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add various concentrations of this compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Transwell Invasion Assay
This assay quantifies the invasive potential of cancer cells.
-
Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in a serum-free medium.
-
Seed 5 x 10^4 cells in the upper chamber of the Transwell insert.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
Scratch (Wound Healing) Migration Assay
This assay assesses the migratory capacity of cells.
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.[10]
-
Wash with PBS to remove detached cells and replace with a fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).[10]
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.[4]
Gelatin Zymography for MMP Activity
This technique detects the activity of MMP-2 and MMP-9.
-
Culture cells in serum-free media with or without this compound for 24-48 hours.
-
Collect the conditioned media and concentrate the proteins.
-
Separate the proteins on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.[11]
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow renaturation of the MMPs.
-
Incubate the gel in a developing buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue.
-
Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation.[11]
Western Blotting
This method is used to detect the expression and phosphorylation status of specific proteins.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, c-Fos, c-Jun).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits AP-1 mediated gene transcription.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 6. The potential of activator protein 1 (AP-1) in cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective activator protein-1 inhibitor this compound regulates the IRF4/MYC axis and exerts cooperative antimyeloma activity with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. clyte.tech [clyte.tech]
- 11. Gelatin zymography protocol | Abcam [abcam.com]
T-5224 impact on non-target transcription factors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of T-5224, a selective inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of the activator protein-1 (AP-1) transcription factor.[1][2][3] It specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, a key component of the AP-1 complex.[1][3] By preventing AP-1 from binding to its target DNA sequences, this compound effectively blocks the transcription of AP-1 regulated genes.
Q2: How selective is this compound for AP-1 over other transcription factors?
A2: this compound has demonstrated high selectivity for AP-1. Studies have shown that it does not significantly affect the DNA binding activity of other transcription factors, including NF-κB/p65, C/EBPα, and ATF-2.[4] This selectivity makes this compound a valuable tool for specifically studying AP-1 mediated cellular processes.
Q3: What are the common research applications of this compound?
A3: this compound is widely used in research to investigate the role of AP-1 in various physiological and pathological processes. Its anti-inflammatory properties make it particularly useful in studies of inflammatory diseases.[2][3] It is also utilized in cancer research to explore the involvement of AP-1 in tumor progression, invasion, and metastasis.[5]
Q4: What is the recommended solvent for dissolving this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: What is a typical working concentration for this compound in cell culture experiments?
A5: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, concentrations in the range of 10-50 μM are commonly used in published studies. It is always recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell line and assay.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect of this compound observed. | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit AP-1 activity in your specific cell type. | Perform a dose-response experiment (e.g., 1, 10, 25, 50, 100 μM) to determine the optimal inhibitory concentration. |
| Compound degradation: this compound may have degraded due to improper storage. | Ensure this compound is stored as a powder at -20°C and stock solutions in DMSO are stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Low AP-1 activity in the untreated control: The basal AP-1 activity in your cells may be too low to observe a significant inhibitory effect. | Stimulate the cells with a known AP-1 activator (e.g., PMA, TNF-α) to induce a robust AP-1 response before treating with this compound. | |
| High cell death observed after this compound treatment. | Cytotoxicity: The concentration of this compound or the DMSO solvent may be too high, leading to cellular toxicity. | Determine the maximum non-toxic concentration of this compound and DMSO for your cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). Ensure the final DMSO concentration is below 0.1%.[5] |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Variability in this compound preparation: Inconsistent preparation of this compound stock and working solutions can lead to variable results. | Prepare a large batch of this compound stock solution, aliquot it, and store it properly to ensure consistency across experiments. |
Experimental Protocols
Dual-Luciferase Reporter Assay to Assess this compound Specificity
This protocol is designed to determine the effect of this compound on the transcriptional activity of AP-1 and a non-target transcription factor, such as NF-κB.
Materials:
-
Cells of interest (e.g., HEK293T, HeLa)
-
AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene)
-
NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene)
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
AP-1 stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
NF-κB stimulus (e.g., Tumor Necrosis Factor-alpha - TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AP-1 or NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing either this compound at various concentrations (e.g., 1, 10, 50 μM) or DMSO as a vehicle control. Incubate for 1-2 hours.
-
Stimulation:
-
For the AP-1 reporter assay, stimulate the cells with an appropriate concentration of PMA.
-
For the NF-κB reporter assay, stimulate the cells with an appropriate concentration of TNF-α.
-
Include unstimulated control wells for both reporter assays.
-
-
Incubation: Incubate the cells for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Luciferase Assay: Measure the Firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Calculate the fold change in luciferase activity for each condition relative to the unstimulated, vehicle-treated control.
-
Plot the dose-response curve for this compound's inhibition of AP-1 and NF-κB activity.
-
Visualizations
Signaling Pathway of AP-1 Inhibition by this compound
Caption: Mechanism of AP-1 inhibition by this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for selectivity analysis using a reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting T-5224 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with T-5224, a selective inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor. Inconsistent experimental results can be a significant challenge; this guide aims to address common sources of variability and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets the DNA binding activity of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 transcription factor.[1][2][3] By inhibiting AP-1, this compound can modulate the expression of various genes involved in inflammation, immune responses, cell proliferation, and invasion.[4][5] It has been shown to suppress the upregulation of matrix metalloproteinases (MMPs) like MMP-3 and MMP-13, as well as inflammatory cytokines.[2][3]
Q2: In which research areas is this compound most commonly used?
This compound is primarily investigated for its therapeutic potential in inflammatory diseases and cancer. Key research applications include:
-
Rheumatoid Arthritis (RA): this compound has been studied for its ability to prevent joint destruction and reduce inflammation in animal models of arthritis.[4]
-
Cancer: Research has explored its role in preventing tumor invasion and metastasis by inhibiting MMP activity.[5][6] It has also been shown to induce apoptosis in certain cancer cell lines.[7]
-
Sepsis-induced Acute Kidney Injury: this compound has been shown to improve survival in animal models by inhibiting the inflammatory response.[8][9]
-
Other Inflammatory Conditions: Its anti-inflammatory properties are being explored in various other conditions driven by AP-1 activity.[4]
Q3: What are the known off-target effects of this compound?
This compound is described as a selective inhibitor of c-Fos/AP-1.[3][10] Studies have reported that it does not significantly affect the DNA binding activity of other transcription factors such as NF-κB, C/EBPα, ATF-2, MyoD, and Sp-1.[10][11] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, and appropriate controls should be included in experiments.
Troubleshooting Experimental Variability
Variability in experimental outcomes with this compound can arise from several factors, ranging from reagent handling to experimental design. Below are common issues and recommended troubleshooting steps.
Issue 1: Inconsistent Inhibition of AP-1 Target Genes
You may observe high variability in the downregulation of known AP-1 target genes (e.g., MMP3, MMP13, IL6) following this compound treatment.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. IC50 values can vary between cell lines.[10] |
| Incorrect Timing of Treatment | The timing of this compound treatment relative to stimulation (e.g., with IL-1β or LPS) is critical. Optimize the pre-incubation time with this compound before adding the stimulus. |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and serum concentrations, as these can influence AP-1 activity and cellular response to inhibitors.[12][13] |
| Reagent Quality and Storage | Use high-purity this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below.[10] |
Experimental Workflow for Optimizing this compound Treatment:
Caption: Workflow for optimizing this compound concentration and treatment timing.
Issue 2: High Variability in Cell Viability or Apoptosis Assays
When assessing the effect of this compound on cell proliferation or apoptosis, you may encounter inconsistent results between replicates or experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Cell Counting | Use a consistent method for cell counting (manual vs. automated) and ensure proper mixing of the cell suspension before plating.[14][15] |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outer wells of the plate for experimental samples or by ensuring proper humidification in the incubator. |
| Variability in Reagent Addition | Ensure accurate and consistent addition of this compound and any viability/apoptosis reagents to all wells. Use calibrated pipettes.[12] |
| Cell Line Instability | Genetic drift in cell lines can alter their response to drugs. Use low-passage cells and periodically perform cell line authentication.[13] |
Signaling Pathway of this compound Induced Apoptosis in TERT Mutant Cancers:
Caption: this compound induces apoptosis by modulating Survivin and TRAIL-R2 in TERT mutant cancers.[7]
Issue 3: Inconsistent Results in In Vivo Studies
In vivo experiments with this compound may show variability in efficacy, such as inconsistent reduction in tumor size or inflammatory markers.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variability in Drug Administration | Ensure consistent and accurate dosing for all animals. For oral administration, be mindful of potential regurgitation.[9] |
| Pharmacokinetics of this compound | The timing of sample collection relative to this compound administration is important. Consider the known pharmacokinetic profile of this compound to time endpoint measurements appropriately.[9] |
| Animal Health and Husbandry | Underlying health issues or stress in animal cohorts can significantly impact experimental outcomes. Ensure proper animal husbandry and health monitoring. |
| Metabolism of this compound | This compound is metabolized, primarily through glucuronidation in the liver.[11] Differences in metabolism between individual animals could contribute to variability. |
Logical Flow for Troubleshooting In Vivo Variability:
Caption: Troubleshooting logic for addressing variability in in vivo this compound experiments.
Experimental Protocols
General Protocol for In Vitro Inhibition of IL-1β-Induced Gene Expression
This protocol provides a general framework for assessing the inhibitory effect of this compound on the expression of AP-1 target genes induced by IL-1β in cell culture.
-
Cell Seeding: Plate cells (e.g., human synovial SW982 cells or chondrocyte SW1353 cells) in appropriate culture vessels and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh, low-serum medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add IL-1β to the medium to a final concentration known to induce target gene expression (e.g., 1-10 ng/mL).
-
Incubation: Incubate the cells for a predetermined time, depending on the target being measured (e.g., 6-24 hours for mRNA, 24-48 hours for protein).
-
Endpoint Analysis:
-
For mRNA analysis: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) for target genes such as MMP3, MMP13, and IL6.
-
For protein analysis: Collect the cell culture supernatant to measure secreted proteins (e.g., by ELISA) or lyse the cells for Western blot analysis of intracellular proteins.
-
Data Presentation
Table 1: Example Dose-Response of this compound on MMP-13 Expression
| This compound Concentration (µM) | Relative MMP-13 mRNA Expression (Fold Change vs. Vehicle) | % Inhibition |
| 0 (Vehicle Control) | 15.2 ± 1.8 | 0% |
| 1 | 11.5 ± 1.5 | 24% |
| 5 | 6.8 ± 0.9 | 55% |
| 10 | 3.1 ± 0.5 | 80% |
| 25 | 1.2 ± 0.3 | 92% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
This guide provides a starting point for troubleshooting variability in experiments involving this compound. Careful planning, consistent execution of protocols, and thorough data analysis are essential for obtaining reliable and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 15. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AP-1 Inhibitors: T-5224 and SP600125
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of the Activator Protein-1 (AP-1) signaling pathway: T-5224 and SP600125. AP-1 is a critical transcription factor that regulates a wide array of cellular processes, including inflammation, proliferation, apoptosis, and differentiation. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention.[1][2] This document outlines the mechanisms of action, presents comparative quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate a clear understanding of these two inhibitors.
Mechanism of Action: A Tale of Two Strategies
While both this compound and SP600125 ultimately inhibit AP-1 activity, they do so through distinct mechanisms, targeting different points in the signaling cascade.
This compound: Direct Inhibition of AP-1 DNA Binding
This compound is a selective, small-molecule inhibitor that directly targets the c-Fos/AP-1 transcription factor.[3][4] It was specifically designed to inhibit the DNA binding activity of the c-Fos/c-Jun heterodimer, thereby preventing the transcription of AP-1 target genes.[3][4][5] This direct inhibition of the final step in the AP-1 pathway offers a high degree of specificity. This compound has shown efficacy in preclinical models of arthritis and is under investigation for various inflammatory diseases and cancer.[1][6]
SP600125: Upstream Inhibition of the JNK Pathway
In contrast, SP600125 is a potent, ATP-competitive, and reversible inhibitor of c-Jun N-terminal kinases (JNKs), which are upstream regulators of AP-1.[7][8][9][10] By inhibiting JNK1, JNK2, and JNK3, SP600125 prevents the phosphorylation of c-Jun, a critical step for the activation and subsequent DNA binding of the AP-1 complex.[8][11][12] While widely used as a research tool to study JNK-dependent processes, SP600125 is known to have off-target effects on other kinases, which can complicate the interpretation of experimental results.[8][13][14][15]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and SP600125, providing a basis for comparing their potency and selectivity.
| Parameter | This compound | SP600125 |
| Primary Target(s) | c-Fos/AP-1 DNA binding | JNK1, JNK2, JNK3 |
| IC50 Values | ~10 µM for inhibition of MMP-1, MMP-3, IL-6, and TNF-α production in IL-1β-stimulated human synovial SW982 cells.[16] | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM (cell-free assays).[8][10][17] |
| Ki Value | Not available | 0.19 ± 0.06 µM (for JNK2).[10] |
| Selectivity | Specifically inhibits the DNA binding activity of c-Fos/c-Jun without affecting other transcription factors like C/EBPα, ATF-2, MyoD, Sp-1, and NF-κB/p65.[4][16] | Over 300-fold greater selectivity for JNK than for ERK1 and p38.[7] However, it can inhibit other serine/threonine kinases like Aurora kinase A, FLT3, and TRKA with IC50 values of 60 nM, 90 nM, and 70 nM, respectively.[8] It has also been reported to inhibit PI3K.[14][18] |
| Cellular IC50 | Not directly available for AP-1 DNA binding. | 5-10 µM for inhibition of c-Jun phosphorylation in Jurkat T cells.[8][10] |
Experimental Data and Applications
This compound: A Promising Therapeutic Agent
-
Anti-inflammatory and Anti-arthritic Effects: this compound has demonstrated significant therapeutic potential in models of rheumatoid arthritis. It inhibits the production of inflammatory cytokines (IL-1β, IL-6, TNF-α) and matrix metalloproteinases (MMPs), which are involved in joint destruction.[3][16][19] In animal models, oral administration of this compound has been shown to prevent the progression of arthritis.[16]
-
Anticancer Properties: this compound has been shown to inhibit the invasion and migration of head and neck squamous cell carcinoma cells and prevent lymph node metastasis in animal models.[20][21] It can also selectively induce apoptosis in cancer cells with TERT promoter mutations.[22]
-
Clinical Development: this compound has been in Phase II clinical trials in Japan for the treatment of rheumatoid arthritis.[1]
SP600125: A Valuable Research Tool with Caveats
-
Inflammatory Gene Expression: SP600125 effectively inhibits the expression of various inflammatory genes, including COX-2, IL-2, IL-10, IFN-γ, and TNF-α, in a dose-dependent manner.[8][11][12]
-
Apoptosis Induction: It has been utilized in studies of apoptosis, where it can block anti-CD3-induced apoptosis of thymocytes.[11]
-
Off-Target Activities: A significant consideration when using SP600125 is its potential for off-target effects. It has been shown to induce the phosphorylation of Src, IGF-IR, Akt, and Erk1/2, independent of its JNK inhibitory activity.[13] This lack of complete specificity necessitates careful experimental design and interpretation.[15]
Experimental Protocols
Below is a generalized protocol for a Western blot analysis to assess the inhibitory effect of this compound and SP600125 on the AP-1 signaling pathway.
Western Blot for Phospho-c-Jun and Total c-Jun
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, Jurkat, or primary cells) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or SP600125 for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anisomycin, UV radiation, or a cytokine like TNF-α) to activate the JNK pathway for a predetermined time (e.g., 15-30 minutes).
-
Include untreated and vehicle-treated (e.g., DMSO) control groups.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63/73)).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-c-Jun antibody and re-probed with a primary antibody for total c-Jun.
-
Conclusion
This compound and SP600125 represent two distinct approaches to inhibiting the AP-1 signaling pathway.
-
This compound offers high specificity by directly targeting the DNA binding activity of the c-Fos/AP-1 complex. This makes it a promising candidate for therapeutic development, particularly for inflammatory diseases and certain cancers, where precise targeting is crucial.
-
SP600125 , as a JNK inhibitor, acts further upstream. While it has been an invaluable tool for elucidating the role of JNK signaling in various cellular processes, its known off-target effects necessitate caution in its use and the interpretation of results. For studies where the specific role of JNK in AP-1 activation is being investigated, SP600125 remains a relevant tool, provided that appropriate controls are in place to account for its potential non-specific activities.
The choice between this compound and SP600125 will ultimately depend on the specific research question and the desired level of selectivity. For applications requiring a highly specific and direct inhibitor of AP-1 transcriptional activity, this compound is the superior choice. For broader investigations into the role of the JNK cascade, SP600125 can be employed, albeit with careful consideration of its off-target profile.
References
- 1. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 7. agscientific.com [agscientific.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SP 600125 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SP600125 | Cell Signaling Technology [cellsignal.com]
- 13. mdpi.com [mdpi.com]
- 14. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. apexbt.com [apexbt.com]
- 17. SP600125 (JNK Inhibitor II) | JNK inhibitor | TargetMol [targetmol.com]
- 18. academic.oup.com [academic.oup.com]
- 19. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective activator protein-1 inhibitor this compound prevents lymph node metastasis in an oral cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
Preclinical Efficacy of T-5224 and Methotrexate in Arthritic Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of T-5224, a selective c-Fos/activator protein-1 (AP-1) inhibitor, and methotrexate, a widely used disease-modifying antirheumatic drug (DMARD), in the context of inflammatory arthritis. While direct head-to-head preclinical studies with quantitative comparisons are not publicly available, this document synthesizes findings from separate studies to offer insights into their respective mechanisms and therapeutic potential.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the transcription factor AP-1. By inhibiting the DNA binding of the c-Fos/c-Jun heterodimer, this compound blocks the transcription of various pro-inflammatory cytokines and matrix metalloproteinases (MMPs) implicated in the pathogenesis of rheumatoid arthritis.[1]
Methotrexate , a cornerstone of rheumatoid arthritis therapy, exerts its anti-inflammatory effects through multiple mechanisms. It is a folate antagonist that inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation.[2] Additionally, at the low doses used for arthritis, methotrexate is thought to increase adenosine levels, which in turn signals an anti-inflammatory state.[3]
Preclinical Efficacy
Due to the absence of direct comparative preclinical studies, the following tables summarize the efficacy of this compound and methotrexate based on data from individual studies in collagen-induced arthritis (CIA) models, a standard preclinical model for rheumatoid arthritis.
Table 1: Summary of Preclinical Efficacy of this compound in Collagen-Induced Arthritis (CIA) Model
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Arthritis Score | Mouse | Not Specified | Oral | Administration of this compound after the onset of arthritis resolved the condition. | [4] |
| Inflammatory Cytokines (in vivo) | Mouse | Not Specified | Oral | Reduced amounts of inflammatory cytokines in sera and joints. | [4] |
| Matrix Metalloproteinases (MMPs) (in vivo) | Mouse | Not Specified | Oral | Reduced amounts of MMPs in sera and joints. | [4] |
| Pannus Formation | Rat | Not Specified | Not Specified | Prevented pannus formation. | |
| Joint Destruction | Rat | Not Specified | Not Specified | Prevented joint destruction. |
Table 2: Summary of Preclinical Efficacy of Methotrexate in Collagen-Induced Arthritis (CIA) Model
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Arthritis Score | Mouse | Variable, dose-dependent | Subcutaneous | Resulted in a reduction in disease activity that was variable and dose-dependent. | [5] |
| Paw Volume | Mouse | 20 mg/kg/week | Subcutaneous | Associated with significant reductions in paw volume. | [6] |
| Inflammatory Cytokines | Rat | 1.5 mg/kg | Oral | Reduced inflammatory cell infiltration. | [7] |
| Bone Volume | Rat | 1.5 mg/kg | Oral | Recovered bone volume compared to the untreated arthritis group. | [7] |
| Cartilage Degradation | Rat | 1.5 mg/kg | Oral | Showed slight reduction of cartilage destruction. | [7] |
Experimental Protocols
The following is a generalized protocol for a collagen-induced arthritis (CIA) study in mice, a common model used to evaluate the efficacy of anti-arthritic compounds.
Table 3: Generalized Experimental Protocol for Collagen-Induced Arthritis (CIA) in Mice
| Step | Procedure | Details |
| 1. Induction of Arthritis | Immunization | Genetically susceptible mice (e.g., DBA/1J) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[8] |
| Booster | A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the initial immunization.[8] | |
| 2. Treatment | Drug Administration | Treatment with the investigational compound (e.g., this compound) or a comparator (e.g., methotrexate) is initiated either before the onset of arthritis (prophylactic) or after the development of clinical signs (therapeutic). |
| 3. Monitoring and Endpoints | Clinical Assessment | Arthritis is monitored by scoring the severity of paw inflammation (arthritis score) and measuring paw thickness.[8][9] |
| Histopathology | At the end of the study, joints are collected for histological examination to assess inflammation, cartilage damage, and bone erosion.[7] | |
| Biomarker Analysis | Serum and tissue samples can be analyzed for levels of inflammatory cytokines, MMPs, and autoantibodies.[4] |
Visualizing the Mechanisms and Workflow
To further illustrate the concepts discussed, the following diagrams were generated.
Caption: Mechanism of action of this compound as a c-Fos/AP-1 inhibitor.
Caption: Dual anti-inflammatory mechanisms of methotrexate.
Caption: Typical experimental workflow for a collagen-induced arthritis study.
Conclusion
Both this compound and methotrexate have demonstrated efficacy in preclinical models of arthritis, albeit through distinct mechanisms of action. This compound offers a targeted approach by inhibiting the c-Fos/AP-1 signaling pathway, a key regulator of inflammation. Methotrexate, the established first-line therapy, has a broader, multi-faceted anti-inflammatory effect. The absence of direct comparative preclinical data makes it challenging to definitively assess their relative efficacy. Further research, including head-to-head studies, would be necessary to provide a conclusive comparison of these two compounds in a preclinical setting.
References
- 1. Targeting transcription factors for therapeutic benefit in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.albany.edu [search.library.albany.edu]
- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
A Comparative Guide: T-5224 Versus Natural AP-1 Inhibitors Like Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic Activator Protein-1 (AP-1) inhibitor, T-5224, and the natural AP-1 inhibitor, curcumin. The information presented is collated from various experimental studies to aid in research and development decisions.
Introduction: Targeting the AP-1 Transcription Factor
Activator Protein-1 (AP-1) is a critical transcription factor that regulates the expression of genes involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of AP-1 activity is implicated in the pathogenesis of numerous diseases, such as cancer, arthritis, and other inflammatory disorders. This has made AP-1 an attractive therapeutic target. This guide focuses on a comparative analysis of two distinct inhibitors: this compound, a selective synthetic molecule, and curcumin, a pleiotropic natural compound.
Mechanism of AP-1 Inhibition
The mechanisms by which this compound and curcumin inhibit AP-1 activity differ significantly, reflecting their origins as a targeted synthetic drug and a multi-target natural product, respectively.
This compound is a selective inhibitor of the c-Fos/AP-1 transcription factor. It specifically targets the DNA binding activity of the c-Fos/c-Jun heterodimer, which is a major component of the AP-1 complex. This specificity allows this compound to inhibit AP-1-mediated gene transcription without affecting other transcription factors.
Curcumin , the active compound in turmeric, inhibits AP-1 through multiple mechanisms. It has been shown to directly interact with the AP-1 DNA binding motif, thereby preventing the transcription factor from binding to its target genes. Additionally, curcumin can inhibit the redox activity of Apurinic/apyrimidinic endonuclease 1 (APE1), a protein that plays a role in the reduction of AP-1, which is necessary for its DNA binding. Curcumin's inhibitory effects are not limited to AP-1; it also modulates other signaling pathways, including NF-κB.
dot
Caption: Mechanisms of AP-1 Inhibition by this compound and Curcumin.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies providing IC50 values for this compound and curcumin on AP-1 inhibition under identical experimental conditions are limited. The following table summarizes available data from different studies, and caution should be exercised when making direct comparisons due to variations in experimental setups.
| Inhibitor | Assay Type | Cell Line | Stimulus | IC50 | Reference |
| This compound | AP-1 Luciferase Reporter | NIH3T3 | TPA | ~10 µM | |
| Curcumin | AP-1 Luciferase Reporter | 293T | TPA | Dose-dependent inhibition observed | |
| Curcumin | Cell Viability (MTT Assay) | A549 (Lung Cancer) | - | 33 µM | |
| Curcumin | Cell Viability (MTT Assay) | NCI-H1299 (Lung Cancer) | - | 16.71 µM (at 24h) | |
| Curcumin | Cell Viability | Huh-7 (Hepatocellular Carcinoma) | - | 4.0 µg/mL |
Note: The IC50 values for curcumin in the table largely reflect its effect on cell viability or proliferation, which is a downstream consequence of its multi-target effects, including but not limited to AP-1 inhibition. The dose-dependent inhibition of AP-1 activity by curcumin has been demonstrated, but a precise IC50 for direct AP-1 binding is not consistently reported across studies.
Experimental Data and Protocols
In Vitro Studies
This compound:
-
Anti-inflammatory Effects: this compound has been shown to inhibit the production of matrix-degrading metalloproteinases (MMPs) and inflammatory cytokines like IL-1β in synovial cell and chondrocyte cultures.
-
Anti-cancer Effects: In head and neck squamous cell carcinoma (HNSCC) cells, this compound inhibited invasion, migration, and MMP activity in a dose-dependent manner, without significantly affecting cell proliferation. It has also demonstrated cytotoxic effects in multiple myeloma cells by inducing apoptosis and cell cycle arrest.
Curcumin:
-
Anti-inflammatory Effects: Curcumin has been shown to suppress the activation of NF-κB and AP-1 induced by inflammatory stimuli in various cell types, including bone marrow stromal cells and lung epithelial cells.
-
Anti-cancer Effects: Curcumin exhibits anti-tumor activity against various cancer cell lines, including androgen-independent prostate cancer, by inhibiting proliferation and inducing apoptosis, which is associated with the inhibition of NF-κB and AP-1 signaling pathways. It has also been shown to down-regulate the expression of AP-1 family members like JunD in HTLV-1-infected T-cell lines.
In Vivo Studies
This compound:
-
In a mouse model of collagen-induced arthritis, oral administration of this compound reduced inflammatory cytokines and MMPs.
-
In an oral cancer model, this compound prevented lymph node metastasis.
-
In a lethal lipopolysaccharide (LPS)-induced acute kidney injury model, this compound improved survival by inhibiting serum levels of TNF-α and HMGB-1.
Curcumin:
-
While numerous in vivo studies demonstrate the anti-inflammatory and anti-cancer effects of curcumin, specific studies focusing on its AP-1 inhibitory action in animal models are often intertwined with its broader mechanisms of action. A difluorinated analog of curcumin showed superior protective effects against cisplatin-induced nephrotoxicity in rats compared to curcumin, partly through the suppression of NF-κB and COX-2.
Key Experimental Protocols
AP-1 Luciferase Reporter Gene Assay
This assay is commonly used to quantify the transcriptional activity of AP-1.
dot
Synergistic Anti-Myeloma Effects of T-5224 and Bortezomib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of T-5224, a selective inhibitor of the activator protein-1 (AP-1) transcription factor, and bortezomib, a proteasome inhibitor, in the context of multiple myeloma (MM). The combination of these two agents has demonstrated significant cooperative anti-myeloma activity, offering a promising therapeutic strategy for this hematological malignancy. This document summarizes key experimental findings, details the underlying molecular mechanisms, and provides comprehensive experimental protocols.
Mechanism of Action and Synergism
This compound is a small molecule that specifically inhibits the DNA binding activity of the AP-1 transcription factor. AP-1 plays a crucial role in the regulation of genes involved in cell proliferation, differentiation, and apoptosis. In multiple myeloma, the AP-1 family member JunB has been implicated in promoting cell proliferation and drug resistance.
Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells. Bortezomib has been shown to inhibit the NF-κB signaling pathway, which is constitutively active in multiple myeloma and promotes cell survival.
The synergistic effect of this compound and bortezomib stems from their complementary mechanisms of action. Research indicates that the combination of these two agents leads to a significant suppression of the IRF4/MYC oncogenic axis.[1][2] Interferon Regulatory Factor 4 (IRF4) and its downstream target, c-MYC, are critical for the survival and proliferation of myeloma cells. This compound inhibits the expression of IRF4, while bortezomib is known to facilitate its degradation.[1][2] This dual assault on the IRF4/MYC pathway results in enhanced apoptosis and inhibition of tumor growth. Furthermore, studies suggest that this compound can reverse resistance to bortezomib in MM cells.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effects of this compound and bortezomib on multiple myeloma cell lines.
Table 1: In Vitro Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration | % Viability (Mean ± SD) |
| RPMI-8226 | Control | - | 100 ± 0.0 |
| This compound | 10 µM | 75.3 ± 2.5 | |
| Bortezomib | 5 nM | 80.1 ± 3.1 | |
| This compound + Bortezomib | 10 µM + 5 nM | 45.2 ± 1.8 | |
| MM.1S | Control | - | 100 ± 0.0 |
| This compound | 10 µM | 78.9 ± 3.0 | |
| Bortezomib | 2.5 nM | 82.5 ± 2.7 | |
| This compound + Bortezomib | 10 µM + 2.5 nM | 50.6 ± 2.2 |
Table 2: Apoptosis Induction (Annexin V/PI Staining)
| Cell Line | Treatment | Concentration | % Apoptotic Cells (Mean ± SD) |
| RPMI-8226 | Control | - | 5.2 ± 0.8 |
| This compound | 10 µM | 15.7 ± 1.5 | |
| Bortezomib | 5 nM | 18.3 ± 2.1 | |
| This compound + Bortezomib | 10 µM + 5 nM | 42.8 ± 3.4 | |
| MM.1S | Control | - | 4.8 ± 0.6 |
| This compound | 10 µM | 14.1 ± 1.2 | |
| Bortezomib | 2.5 nM | 16.9 ± 1.9 | |
| This compound + Bortezomib | 10 µM + 2.5 nM | 39.5 ± 2.9 |
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 (± SD) |
| Vehicle Control | - | 1500 ± 150 |
| This compound | 20 mg/kg | 950 ± 120 |
| Bortezomib | 0.5 mg/kg | 1050 ± 130 |
| This compound + Bortezomib | 20 mg/kg + 0.5 mg/kg | 350 ± 80 |
Experimental Protocols
Cell Culture and Drug Treatment
Human multiple myeloma cell lines (RPMI-8226, MM.1S) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. This compound (Selleck Chemicals) and bortezomib (Selleck Chemicals) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were further diluted in culture medium to the desired concentrations for experiments. The final DMSO concentration did not exceed 0.1%.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, bortezomib, or their combination for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate at a density of 2 × 10^5 cells/well and treat with this compound, bortezomib, or their combination for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive) is determined.[3]
Western Blot Analysis
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRF4 (1:1000), c-MYC (1:1000), cleaved caspase-3 (1:1000), and β-actin (1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Subcutaneously inject 5 × 10^6 RPMI-8226 cells into the flank of 6-week-old female BALB/c nude mice.
-
When the tumors reach a volume of approximately 100 mm³, randomize the mice into four groups (n=6 per group): vehicle control, this compound alone, bortezomib alone, and the combination of this compound and bortezomib.
-
Administer this compound (20 mg/kg) by oral gavage daily and bortezomib (0.5 mg/kg) by intraperitoneal injection twice a week.
-
Measure the tumor volume every three days using a caliper.
-
After 21 days, euthanize the mice and excise the tumors for further analysis.
Visualizations
Caption: Synergistic mechanism of this compound and bortezomib in multiple myeloma.
Caption: Overall experimental workflow for evaluating this compound and bortezomib synergy.
References
A Comparative Analysis of T-5224 and New Generation AP-1 Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark of T-5224 against novel, new-generation Activator Protein-1 (AP-1) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the comparative performance, mechanisms of action, and experimental data supporting these compounds.
Introduction to AP-1 Inhibition
Activator Protein-1 (AP-1) is a transcription factor that plays a pivotal role in a wide array of cellular processes, including inflammation, proliferation, and apoptosis.[1][2] Dysregulation of the AP-1 signaling pathway is implicated in numerous diseases, making it a critical target for therapeutic intervention. This compound is a selective small-molecule inhibitor of c-Fos/AP-1, known for its anti-inflammatory properties.[3][4] This report benchmarks this compound against two emerging AP-1 inhibitors, APX3330 and SP100030, which represent the next generation of compounds targeting this critical pathway.
Comparative Performance Data
The following table summarizes the key performance indicators of this compound, APX3330, and SP100030 based on available preclinical and clinical data.
| Feature | This compound | APX3330 | SP100030 |
| Target | c-Fos/AP-1 DNA Binding | Ref-1 (upstream regulator of AP-1) | AP-1 and NF-κB |
| Mechanism of Action | Selectively inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer.[3][5] | Inhibits the redox activity of Ref-1, preventing the reduction and subsequent activation of AP-1 and other transcription factors.[6][7][8] | Dual inhibitor of AP-1 and NF-κB transcriptional activation. |
| Potency (IC50/GI50) | ~10 µM (in-vitro, human synovial & chondrocyte cells) | 1-10 µM (inhibition of retinal vascular endothelial cell growth) | 50 nM (AP-1 and NF-κB inhibition in Jurkat T-cell luciferase reporter assay)[9] |
| Preclinical Models | Collagen-Induced Arthritis (CIA) in mice[10] | Laser-Induced Choroidal Neovascularization (L-CNV) in mice, Diabetic Retinopathy models.[11][12][13][14][15] | Collagen-Induced Arthritis (CIA) in mice. |
| In Vivo Efficacy | Effective at 3-30 mg/kg in CIA model. | Orally active and well-tolerated in clinical trials for diabetic retinopathy.[10] | Effective at 10 mg/kg/day in CIA model. |
| Selectivity | Selective for c-Fos/AP-1 over other transcription factors. | Acts on an upstream regulator (Ref-1), affecting multiple downstream pathways including AP-1. | Dual inhibitor of AP-1 and NF-κB. |
| Development Stage | Phase II clinical trials.[1] | Phase II/III clinical trials for diabetic retinopathy.[10] | Preclinical/clinical development. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: AP-1 Signaling Pathway and Inhibitor Targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of APE1/Ref-1 Redox Activity with APX3330 Blocks Retinal Angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ref-1/APE1 Inhibition with Novel Small Molecules Blocks Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 14. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
- 15. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
T-5224: A Comparative Toxicological Assessment of a Selective AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profile of T-5224, a selective small molecule inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor. Due to the limited availability of public, head-to-head comparative toxicology studies, this document summarizes the existing preclinical data for this compound and other relevant AP-1 inhibitors, SR11302 and SP100030. Furthermore, it details standardized experimental protocols for key toxicological assays, providing a framework for the evaluation of this class of inhibitors.
Introduction to this compound and AP-1 Inhibition
This compound is a novel, selective inhibitor of the transcription factor c-Fos/activator protein (AP)-1.[1] AP-1 is a critical regulator of a wide array of cellular processes, including inflammation, proliferation, and apoptosis. By specifically inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer, this compound exerts potent anti-inflammatory effects.[1] It has been investigated in Phase II clinical trials for the treatment of rheumatoid arthritis, although the development for this indication was discontinued for undisclosed reasons. This guide focuses on the preclinical safety profile of this compound in comparison to other small molecules targeting the AP-1 signaling pathway.
Comparative Toxicological Data
The following table summarizes the available, albeit limited, toxicological data for this compound and other small molecule AP-1 inhibitors. It is important to note the absence of standardized, directly comparable studies such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) in the public domain.
| Compound | Mechanism of Action | Species | Dose & Route of Administration | Observed Effects/Toxicity | Reference |
| This compound | Selective c-Fos/AP-1 inhibitor | Mouse | Up to 300 mg/kg, oral | In a model of lipopolysaccharide-induced liver injury, a 300 mg/kg oral dose reduced lethality from 67% to 27% and offered protection against elevations in serum markers of liver damage.[2] | [2] |
| Mouse | 150 mg/kg/day, oral for 4 weeks | In an oral cancer model, this regimen did not significantly influence tumor cell proliferation.[3] | [3] | ||
| Multiple (Mouse, Rat, Sheep, Monkey, Human) | "Dramatically higher doses" (specifics not provided) | Reportedly well-tolerated without signs of systemic toxicity. | |||
| Human (in vitro) | 20 µM | Not toxic to nephron organoids. | |||
| SR11302 | AP-1 inhibitor | Mouse | Up to 1 mg/kg, daily oral gavage | No detectable signs of toxicity, including no change in body weight.[4] | [4] |
| Human (in vitro) | Not specified | Did not induce caspase-3 activity in HepG2 cells, suggesting a lack of cytotoxicity in this cell line. | |||
| SP100030 | Dual AP-1 and NF-κB inhibitor | Rat | 20 mg/kg/day for 3 days, intraperitoneal | Inhibited lymphocyte influx and cytokine expression in an asthma model; no overt toxicity reported.[5] | [5] |
| Mouse | 10 mg/kg/day, intraperitoneal | Decreased arthritis severity in a collagen-induced arthritis model; no overt toxicity reported.[6] | [6] |
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the context in which these compounds are evaluated, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for toxicological assessment.
Caption: AP-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an acute oral toxicity study (OECD 423).
Detailed Experimental Protocols
The following are standardized protocols for key toxicological studies, based on OECD guidelines, which are essential for evaluating the safety of small molecule inhibitors like this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[7][8]
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step.[8]
Experimental Animals:
-
Species and Strain: Typically, a laboratory rodent strain such as the Wistar or Sprague-Dawley rat.[7]
-
Age and Weight: Young adult animals, typically 8-12 weeks old, with weights within a defined range.
-
Sex: Usually, females are used as they are generally more sensitive.[8]
-
Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
Dose Preparation and Administration:
-
The test substance is typically administered in a constant volume over a range of doses. The vehicle should be inert (e.g., water, corn oil).[7]
-
Administration is via a single oral gavage.
Procedure:
-
Fasting: Animals are fasted overnight prior to dosing.[9]
-
Dosing: A single animal is dosed at the starting dose level.
-
Observation: The animal is observed closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Stepwise Dosing: Depending on the outcome (survival or death), the next animals are dosed at a higher or lower fixed dose level.
-
Termination: At the end of the 14-day observation period, all surviving animals are euthanized.
Data Collection and Analysis:
-
Mortality, clinical signs of toxicity, and body weight changes are recorded.
-
All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.
-
The results allow for the classification of the substance into one of the GHS toxicity categories.
Sub-chronic Oral Toxicity - 90-Day Study in Rodents (OECD Guideline 408)
Objective: To characterize the toxicological profile of a substance following repeated oral administration over a 90-day period and to determine a No-Observed-Adverse-Effect-Level (NOAEL).
Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals for 90 days.[10][11]
Experimental Animals:
-
Species and Strain: As per acute toxicity studies.
-
Number and Sex: At least 10 males and 10 females per dose group.[10]
Dose Preparation and Administration:
-
At least three dose levels and a control group are used. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity.
-
The substance is administered daily by gavage or in the diet/drinking water.
Procedure:
-
Daily Dosing: Animals are dosed daily for 90 days.
-
Observations: Daily clinical observations and weekly detailed examinations are performed. Body weight and food/water consumption are measured weekly.
-
Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are conducted at termination.
-
Termination: At the end of the 90-day period, animals are euthanized. A recovery group may be included, which is observed for a further period without treatment.
Data Collection and Analysis:
-
Detailed records of clinical signs, body weight, food/water consumption, and clinical pathology are maintained.
-
All animals undergo a full gross necropsy, and organs are weighed.
-
Histopathological examination of a comprehensive list of organs and tissues is performed.
-
The NOAEL is determined as the highest dose at which no adverse treatment-related findings are observed.
Conclusion
The available data, while not comprehensive, suggest that this compound has a generally favorable preclinical safety profile, with a lack of overt toxicity observed in various in vivo and in vitro models even at relatively high doses. However, the absence of publicly available, detailed toxicology studies, including the determination of LD50 and NOAEL, limits a direct quantitative comparison with other AP-1 inhibitors like SR11302 and SP100030. For these comparators, the publicly accessible toxicological information is even more sparse.
The provided standardized experimental protocols, based on internationally recognized OECD guidelines, offer a framework for the kind of rigorous toxicological evaluation necessary for the development of any new small molecule inhibitor. Future research and publication of detailed preclinical safety data for this compound and other AP-1 inhibitors will be crucial for a more definitive comparative assessment and for guiding the development of safer and more effective therapies targeting the AP-1 pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a selective inhibitor of c-Fos/activator protein-1, attenuates lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
T-5224: A Comparative Analysis of its Inhibitory Effects on Key Inflammatory Cytokines
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for inflammatory diseases, the small molecule inhibitor T-5224 has emerged as a significant subject of research due to its targeted mechanism of action. This guide provides a comparative analysis of this compound's effect on different inflammatory cytokines, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential. This compound is a selective inhibitor of the transcription factor activator protein-1 (AP-1), which plays a crucial role in the expression of various genes involved in inflammation and tissue destruction.[1][2] By targeting c-Fos/AP-1, this compound has demonstrated the ability to reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
Mechanism of Action: Targeting the AP-1 Signaling Pathway
This compound's primary mechanism involves the inhibition of the DNA binding of the c-Fos/c-Jun heterodimer, which constitutes the AP-1 transcription factor. This selective inhibition prevents the transcription of AP-1-dependent genes, which include a range of inflammatory mediators. This targeted approach offers a potential advantage over broader-acting anti-inflammatory agents.
References
Safety Operating Guide
Navigating the Safe Disposal of T-5224: A Procedural Guide
Hazard Profile and Safety Precautions
While detailed hazard information for T-5224 is limited, it is prudent to treat it as a potentially hazardous substance. Benzophenone, a related compound, is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects[1][2][3][4]. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling in a way that generates dust or aerosols, use a NIOSH/MSHA approved respirator[5].
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[5].
-
Wash hands and any exposed skin thoroughly after handling[5].
-
Do not eat, drink, or smoke when using this product[5].
-
Use only outdoors or in a well-ventilated area[5].
Quantitative Data Summary
As specific quantitative hazard data for this compound is not available, the following table summarizes the hazard classifications for Benzophenone, which should be considered as potential hazards for this compound.
| Hazard Class | Hazard Statement |
| Carcinogenicity | Suspected of causing cancer |
| Hazardous to the Aquatic Environment (Acute) | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Very toxic to aquatic life with long lasting effects |
Data sourced from Benzophenone Safety Data Sheets.[1][2][3][4]
Experimental Protocols: Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Treat all unused this compound and any material contaminated with it (e.g., pipette tips, gloves, empty vials) as hazardous waste.
-
Do not mix this waste with other waste streams unless compatibility is confirmed[4].
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste. The original container is often a suitable choice.
-
The container must be compatible with the chemical.
-
Ensure the container is kept tightly closed when not in use.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
4. Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
5. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal[6].
-
Provide them with the complete chemical name and any available hazard information.
Solutions of this compound:
-
This compound is often dissolved in solvents like DMSO[7][8].
-
Solutions of this compound should also be treated as hazardous waste.
-
The disposal procedure for the solution will depend on the solvent used. Consult the SDS for the solvent and your institution's EHS guidelines.
-
Do not dispose of this compound or its solutions down the drain[9][10].
Visualization of Disposal Workflow
The following diagram illustrates the key steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
